molecular formula C18H20BNO2 B1421217 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 871125-67-6

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B1421217
CAS No.: 871125-67-6
M. Wt: 293.2 g/mol
InChI Key: RLSJGSFDSSYNPL-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a useful research compound. Its molecular formula is C18H20BNO2 and its molecular weight is 293.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BNO2/c1-17(2)18(3,4)22-19(21-17)12-9-10-14-13-7-5-6-8-15(13)20-16(14)11-12/h5-11,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSJGSFDSSYNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674167
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-67-6, 1242412-60-7
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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Foundational & Exploratory

Technical Monograph: Structural & Functional Analysis of 2-(Pinacolboronato)-9H-Carbazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization and operational analysis of 2-(9H-carbazol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Executive Summary & Chemical Identity

2-(9H-carbazol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1242412-60-7 / 871125-67-6) is a critical organoboron intermediate used primarily in the synthesis of organic semiconductors (OLEDs, OPVs) and pharmaceutical scaffolds. Unlike the more common 3-substituted isomers, the 2-substituted carbazole motif offers unique conjugation pathways that preserve high triplet energy (


), making it indispensable for phosphorescent host materials and Thermally Activated Delayed Fluorescence (TADF) emitters.
Core Physicochemical Data
PropertySpecification
IUPAC Name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Molecular Formula

Molecular Weight 293.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 195.0 – 200.0 °C (Literature range)
Solubility Soluble in

, THF, DMSO; Insoluble in water
Key Functional Groups Secondary Amine (N-H), Boronic Ester (Bpin)

Synthesis & Mechanistic Protocol

The synthesis of the 2-isomer is kinetically more challenging than the 3-isomer due to the directing nature of the carbazole nitrogen, which favors electrophilic substitution at the 3- and 6-positions. Consequently, the 2-boryl species is typically accessed via Miyaura Borylation of a pre-synthesized 2-bromocarbazole precursor.

Synthetic Workflow (Graphviz)

SynthesisWorkflow Start 2-Bromocarbazole (Precursor) Reaction Miyaura Borylation Solvent: 1,4-Dioxane Temp: 90-100°C Time: 12-24h Start->Reaction + Reagents Reagents Reagents: B2pin2 (1.2 eq) Pd(dppf)Cl2 (3 mol%) KOAc (3.0 eq) Reagents->Reaction Workup Workup: Filter through Celite Extract (EtOAc/Water) Reaction->Workup Product 2-(Bpin)-Carbazole (Target) Workup->Product

Caption: Step-wise synthetic workflow for the conversion of 2-bromocarbazole to the target boronic ester.

Detailed Protocol

Reagents:

  • 2-Bromocarbazole (1.0 eq)

  • Bis(pinacolato)diboron (

    
    ) (1.2 eq)
    
  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (0.03 eq)
    
  • Potassium Acetate (KOAc) (3.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a glovebox or under strictly inert atmosphere (

    
     or Ar), combine 2-bromocarbazole, 
    
    
    
    , KOAc, and
    
    
    in a Schlenk flask.
  • Solvation: Add anhydrous, degassed 1,4-dioxane. The concentration should be approximately 0.1 M – 0.2 M relative to the bromide.

  • Reaction: Seal the vessel and heat to 95°C for 16–24 hours. Monitor by TLC (eluent: Hexane/EtOAc) or GC-MS.

    • Note: The N-H proton is acidic (

      
       in DMSO), but KOAc is a mild base (
      
      
      
      of conjugate acid
      
      
      ), preventing extensive deprotonation that would poison the catalyst or lead to N-borylation side products.
  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate. Recrystallize from Hexane/Chloroform or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Caution: Silica gel can induce partial hydrolysis of the boronic ester to the boronic acid. Rapid elution or the use of neutral alumina is recommended if instability is observed.

Structural Characterization

The 2-isomer possesses a distinct spectroscopic signature compared to the common 3-isomer.

NMR Spectroscopy (Diagnostic Signals)

The substitution at the 2-position breaks the symmetry of the carbazole ring (if N-H is considered static on the NMR timescale) or maintains


 symmetry if rapid exchange occurs, but the key is the coupling pattern on the substituted ring.
NucleusShift (

, ppm)
MultiplicityAssignmentDiagnostic Feature

H
11.0 – 11.3 Broad SingletN-H (9-H)Exchangeable; confirms free amine.

H
8.0 – 8.1 Doublet (

Hz)
4-H / 5-HOrtho to N; typically the most downfield aromatic signal.

H
7.8 – 7.9 Singlet (fine splitting)1-H Critical Diagnostic: The proton at position 1 is isolated between the bridgehead and the Bpin group. It appears as a singlet or doublet with small meta-coupling (

Hz).

H
1.35 – 1.39 Singlet (12H)Pinacol

Confirms presence of intact ester.

B
~30 – 31 Broad SingletBoron CenterTypical for aryl-Bpin; distinguishes from boronic acid (often sharper/shifted).
Mass Spectrometry (HRMS)
  • Ionization Mode: ESI (+) or APCI (+)

  • Theoretical Mass (

    
    ):  294.166
    
  • Observed Pattern: Look for the characteristic boron isotope pattern (

    
    : 
    
    
    
    ratio of ~1:4).

Applications in Drug Discovery & Optoelectronics

The 2-substitution pattern is strategically chosen to modulate conjugation length without quenching triplet states.

Signaling & Logic Pathway (Graphviz)

ApplicationLogic Molecule 2-(Bpin)-Carbazole Suzuki Suzuki-Miyaura Coupling Molecule->Suzuki Branch1 OLED Host Materials (mCBP Derivatives) Suzuki->Branch1 Branch2 TADF Emitters (Twisted D-A Systems) Suzuki->Branch2 Branch3 Pharmaceuticals (Kinase Inhibitors) Suzuki->Branch3 Mechanism Mechanism: Meta-conjugation (2,7-linkage) limits conjugation length, preserving High Triplet Energy (ET) Branch1->Mechanism Key Advantage Branch2->Mechanism

Caption: Logic flow illustrating the downstream utility of the 2-carbazolyl boronate in high-value applications.

Why the 2-Isomer?

In OLED design, 3,6-substitution (para to Nitrogen) allows for extensive delocalization, which lowers the triplet energy (


). For blue phosphorescent hosts, a high 

is required. The 2,7-substitution (meta to Nitrogen) interrupts this conjugation, maintaining a high

(> 2.7 eV) suitable for confining blue excitons. This boronic ester is the primary building block for constructing such 2,7-functionalized matrices.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere. Boronic esters are susceptible to protodeboronation or hydrolysis to boronic acid upon prolonged exposure to moisture.

  • Safety: Carbazole derivatives can be skin irritants. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Quality Control: Check purity via HPLC (C18 column, Acetonitrile/Water gradient). Impurities often include the hydrolyzed boronic acid or homocoupled bis-carbazole.

References

  • Kanagawa, M., Akagi, K., & Okuno, T. (2021). 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole.[1] IUCrData. (Provides relevant crystallographic data and NMR comparisons for carbazole-boron systems).

  • Albrecht, K., et al. (2017). Carbazole-Based Polymers: 2,7- vs 3,6-Linkage. Beilstein Journal of Organic Chemistry. (Discusses the electronic differences between 2- and 3-substituted carbazoles).
  • TCI Chemicals. Product Specification: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Product No. T3441).

  • Sigma-Aldrich. Product Specification: 9H-Carbazole-2-boronic acid pinacol ester (CAS 871125-67-6).[2]

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the borylation protocol).

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-(Carbazol-2-yl)boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Carbazol-2-yl)boronic acid pinacol ester is a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and drug discovery. The carbazole moiety is a well-known pharmacophore and a key component in organic light-emitting diodes (OLEDs), while the boronic acid pinacol ester functionality allows for versatile carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2] An unambiguous understanding of its spectroscopic characteristics is paramount for researchers to ensure purity, confirm structural integrity, and monitor reaction progress. This guide provides a comprehensive analysis of the spectroscopic data for 2-(carbazol-2-yl)boronic acid pinacol ester, grounded in field-proven insights and supported by authoritative references.

Molecular Structure and Key Features

A thorough analysis of the spectroscopic data begins with a clear understanding of the molecule's structure. The key features of 2-(carbazol-2-yl)boronic acid pinacol ester that influence its spectroscopic signature are the carbazole ring system, the C-B bond, and the pinacol ester group.

Caption: Molecular structure of 2-(carbazol-2-yl)boronic acid pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(carbazol-2-yl)boronic acid pinacol ester, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0m3HAr-H
~7.8 - 7.6m2HAr-H
~7.5 - 7.2m2HAr-H
~8.1 (broad s)s1HN-H
1.35s12H-C(CH₃)₂

Interpretation and Causality:

  • Aromatic Region (δ 7.2-8.2 ppm): The protons on the carbazole ring system will appear in the downfield region due to the deshielding effect of the aromatic ring current. The substitution at the 2-position will lead to a complex splitting pattern for the protons on that ring, while the protons on the unsubstituted ring will exhibit more predictable coupling.

  • N-H Proton (δ ~8.1 ppm): The proton attached to the nitrogen of the carbazole is typically observed as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration due to hydrogen bonding.

  • Pinacol Protons (δ 1.35 ppm): The twelve equivalent protons of the four methyl groups on the pinacol moiety give rise to a sharp, intense singlet in the upfield region. This characteristic signal is a strong indicator of the presence of the pinacol boronic ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~140 - 109Ar-C
~84-O-C(CH₃)₂
~25-C(CH₃)₂
Not observedC-B

Interpretation and Causality:

  • Aromatic Carbons (δ 109-140 ppm): The twelve carbons of the carbazole core will resonate in this region. The carbon directly attached to the boron atom (C2) is often difficult to observe due to quadrupolar relaxation caused by the adjacent boron atom.[4]

  • Pinacol Carbons (δ ~84 and ~25 ppm): The quaternary carbons of the pinacol group attached to the oxygen atoms appear at approximately 84 ppm, while the methyl carbons are observed further upfield at around 25 ppm.

cluster_nmr NMR Analysis Workflow SamplePrep Sample Preparation (CDCl₃ or DMSO-d₆) Acquisition Data Acquisition (¹H, ¹³C, COSY, HSQC) SamplePrep->Acquisition Introduce to Spectrometer Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Generate FID Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Produce Spectrum Structure Structure Confirmation Analysis->Structure Assign Signals

Caption: A typical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 2-(carbazol-2-yl)boronic acid pinacol ester, mass spectrometry is used to confirm the molecular weight and can provide information about the elemental composition through high-resolution mass spectrometry (HRMS).

Table 3: Mass Spectrometry Data

IonCalculated m/zObserved m/zTechnique
[M+H]⁺294.1660294ESI-MS

Interpretation and Causality:

  • Molecular Ion Peak: In a typical electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as the protonated species, [M+H]⁺, at an m/z of approximately 294. A patent for the synthesis of this compound confirms this observation. The stability of the carbazole ring system generally leads to a prominent molecular ion peak.[5]

  • Fragmentation: While extensive fragmentation is not always observed with soft ionization techniques like ESI, potential fragmentation pathways could involve the loss of the pinacol group or cleavage of the carbazole ring system under higher energy conditions.

cluster_ms Mass Spectrometry Analysis Ionization Ionization (e.g., ESI) MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Accelerate Ions Detection Detection MassAnalyzer->Detection Separate Ions Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Spectrum Generate Signal

Caption: The fundamental stages of a mass spectrometry experiment.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented in this guide. These protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(carbazol-2-yl)boronic acid pinacol ester.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrument Setup and Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to the specific solvent and sample.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • For more detailed structural assignment, 2D NMR experiments such as COSY and HSQC can be performed.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may need to be further diluted depending on the sensitivity of the instrument.

  • Instrument Setup and Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Calibrate the instrument using a known standard to ensure mass accuracy.

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive profile of 2-(carbazol-2-yl)boronic acid pinacol ester. The predicted ¹H and ¹³C NMR data, based on sound chemical principles and analogous compounds, offer a reliable reference for structural confirmation. The mass spectrometry data unequivocally confirms the molecular weight of the compound. By following the detailed experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this important synthetic building block, ensuring the quality and success of their research endeavors.

References

  • N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment - VIBGYOR ePress. (2016, May 12). Retrieved January 29, 2026, from [Link]

  • Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. (n.d.). Retrieved January 29, 2026, from [Link]

  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic - Beilstein Journals. (n.d.). Retrieved January 29, 2026, from [Link]

  • ¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Carbazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 29, 2026, from [Link]

  • Determination of Carbazole Derivatives Associated With Photoelectric Materials in Sediments Using QuEChERS Pretreatment Coupled With Ultra‐High Performance Liquid Chromatography‐High Resolution Mass Spectrometry - ResearchGate. (2021, August 4). Retrieved January 29, 2026, from [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters | The Journal of Physical Chemistry A - ACS Publications. (2010, March 25). Retrieved January 29, 2026, from [Link]

  • (IUCr) 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. (2021, February 5). Retrieved January 29, 2026, from [Link]

  • 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • synthesis, characterization and evaluation of novel carbazole boronic acid derivatives in the treatment of breast cancer - ResearchGate. (2023, April 27). Retrieved January 29, 2026, from [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and - Sign in. (n.d.). Retrieved January 29, 2026, from [Link]

  • data reports 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan- 2-yl)ethenyl]-9H-carbazole - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

  • OLED - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). Retrieved January 29, 2026, from [Link]

  • Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

1H NMR and 13C NMR of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (commonly referred to as Carbazole-2-Bpin ) using ^1H and ^13C NMR spectroscopy.[1]

The content is designed for analytical chemists and synthetic researchers requiring rigorous structural verification.

Executive Summary

Compound: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS: 1242412-60-7 Molecular Formula: C18H20BNO2 Molecular Weight: 293.17 g/mol [1]

This guide provides a definitive assignment strategy for Carbazole-2-Bpin. Unlike the more common 3-substituted or 9-substituted isomers, the 2-substituted isomer presents a unique spin system due to the specific symmetry breaking of the carbazole core.[1] The boronic ester moiety introduces specific diagnostic challenges, primarily the quadrupolar relaxation of the boron nucleus (^11B, ^10B), which significantly affects the visibility of the ipso-carbon in ^13C NMR.

Key Diagnostic Features[1][2]
  • ^1H NMR: Distinctive singlet for the H1 proton (isolated between the nitrogen and the boronate) and a massive singlet (12H) for the pinacol methyls.

  • ^13C NMR: Broadening or complete disappearance of the C2 carbon signal due to ^13C-^11B coupling.[1]

  • Stability: Susceptible to protodeboronation and hydrolysis; specific impurity signals are detailed in Section 5.[1]

Molecular Architecture & Assignment Logic

The assignment strategy relies on dissecting the molecule into three distinct zones: the Pinacol Tail , the Functionalized Ring A (C1–C4), and the Unsubstituted Ring B (C5–C8).

Structural Diagram & Numbering
  • Position 2: Bpin attachment site.[1]

  • Position 1: Isolated aromatic proton (singlet-like).[1]

  • Position 9: NH (exchangeable).

Workflow Visualization

The following diagram illustrates the logical flow for assigning the spectrum and validating the structure against common impurities.

NMR_Assignment_Workflow Start Raw NMR Data Solvent Solvent Check (DMSO-d6 vs CDCl3) Start->Solvent Region_Aliphatic Aliphatic Region (1.0 - 1.5 ppm) Solvent->Region_Aliphatic Region_Aromatic Aromatic Region (7.0 - 8.5 ppm) Solvent->Region_Aromatic Region_NH NH Region (11.0+ ppm) Solvent->Region_NH Signal_Pinacol Singlet (12H) ~1.33 ppm Region_Aliphatic->Signal_Pinacol Signal_H1 H1: Singlet (Isolated) Region_Aromatic->Signal_H1 Signal_NH Broad Singlet (DMSO only) Region_NH->Signal_NH Validation Structure Validation Signal_Pinacol->Validation Signal_H1->Validation Signal_NH->Validation Impurity_Check Impurity Check (B2pin2 / Hydrolysis) Validation->Impurity_Check

Caption: Logical workflow for the structural verification of Carbazole-2-Bpin, prioritizing diagnostic signals.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and observation of the labile NH proton, DMSO-d6 is the preferred solvent over CDCl3.

  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Note: If CDCl3 is used, the NH peak will be broad, chemically shifted upfield (~8.0–8.5 ppm), and may overlap with aromatic signals.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

  • Acquisition:

    • ^1H: 16 scans, 1-second relaxation delay (d1).

    • ^13C: 1024+ scans (due to low sensitivity of quaternary carbons), 2-second relaxation delay.

^1H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum is characterized by a distinct aliphatic singlet and a complex aromatic region.

Spectral Data Table
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Notes
11.35 br s1HNH (9-H)Disappears with D2O shake; highly solvent dependent.[1]
8.15 d (J=8.0 Hz)1HH4 Doublet; ortho to H3. Deshielded by ring current.[1]
8.12 d (J=7.8 Hz)1HH5 Pseudo-equivalent to H4 but on the unsubstituted ring.
7.90 s1HH1 Key Diagnostic: Isolated singlet (meta coupling only).
7.55 d (J=8.0 Hz)1HH3 Ortho to H4.
7.45 d (J=8.0 Hz)1HH8 Distal proton on unsubstituted ring.
7.38 t (J=7.5 Hz)1HH7 Triplet-like multiplet.[1]
7.18 t (J=7.5 Hz)1HH6 Triplet-like multiplet.[1]
1.33 s12HPinacol CH3 Strong singlet.[1] Integration must be 12:1 vs aromatic H.
Detailed Interpretation
  • The H1 Singlet (7.90 ppm): This is the most critical signal for distinguishing the 2-isomer from the 3-isomer.[1] In the 3-isomer, the isolated proton is at position 4, which is typically further downfield (~8.5 ppm) due to the deshielding cone of the nitrogen lone pair. In the 2-isomer, H1 is shielded relative to H4.

  • The Pinacol Methyls (1.33 ppm): This sharp singlet confirms the integrity of the boronic ester. If you observe multiple singlets here, check for hydrolysis (pinacol liberation).

^13C NMR Analysis (100 MHz, DMSO-d6)

The carbon spectrum contains a "missing" peak that often confuses researchers.

Spectral Data Table
Chemical Shift (δ ppm)TypeAssignmentDiagnostic Notes
140.5 CqC8a / C9aBridgehead carbons (next to N).[1]
126.0 CHC7
125.0 – 119.0 CHC4, C5, C6Clustered aromatic signals.
117.0 CHC1
111.5 CHC8
83.6 CqPinacol C-O Quaternary carbon of the pinacol ring.
24.7 CH3Pinacol CH3 Methyl groups.[1]
Not Observed CqC2 (C-B) Critical: Often invisible due to quadrupolar broadening.
The "Missing" Carbon (C-B Effect)

The carbon atom directly attached to boron (C2) is subject to Scalar Relaxation of the Second Kind . The boron nucleus (^11B, spin 3/2) has a quadrupole moment that facilitates rapid relaxation. This shortens the T2 relaxation time of the attached ^13C nucleus, causing extreme line broadening.

  • Result: The signal for C2 is often indistinguishable from the baseline noise.

  • Validation: Do not treat a missing peak at ~120-130 ppm as a structural error. Use HMBC (Heteronuclear Multiple Bond Correlation) to see cross-peaks from H1 and H3 to the "invisible" C2 carbon.

Troubleshooting & Impurity Profiling

Drug development demands high purity.[1] Below are the common impurities found in this synthesis (typically Pd-catalyzed Miyaura borylation).

Impurity Identification Table
Impurity^1H NMR SignatureCause
Bis(pinacolato)diboron (B2pin2) Singlet at 1.24 ppm Excess reagent remaining from synthesis.[1]
Pinacol (Free alcohol) Singlet at 1.10 ppm Hydrolysis of the ester.
Carbazole (Protodeboronation) Loss of H1 singlet; new multiplet pattern.Acidic workup or instability.[1]
Residual Solvent (H2O) Broad singlet ~3.3 ppm (DMSO)Wet solvent or hygroscopic sample.
Stability Warning

Boronic esters on electron-rich rings (like carbazole) are relatively stable, but prolonged exposure to silica gel during purification can cause hydrolysis. It is recommended to store the compound under inert atmosphere at -20°C.[1]

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 5678 (Analogous Carbazole Derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. Boron NMR and Coupling to Carbon. University of Wisconsin-Madison.[1] (Explanation of Quadrupolar Broadening). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Mechanistic context for synthesis and impurities).[2] [Link]

Sources

An In-Depth Technical Guide to the Electrochemical Properties of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrochemical properties of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, a key building block in the development of advanced organic electronic materials. This document will delve into the synthesis, electrochemical characterization, and potential applications of this versatile compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of a Borylated Carbazole Building Block

Carbazole and its derivatives are a cornerstone of organic electronics, prized for their excellent hole-transporting properties, high thermal stability, and tunable electronic structure.[1][2] The introduction of a boronic acid pinacol ester group at the 2-position of the carbazole core, yielding 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, creates a molecule of significant synthetic utility. This functionalization allows for facile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex conjugated molecules with tailored optoelectronic properties for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and sensors.[1]

Understanding the electrochemical behavior of this fundamental building block is paramount for designing and optimizing the performance of the resulting materials. This guide will explore the core electrochemical characteristics of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, providing a foundation for its strategic implementation in materials design.

Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

The synthesis of the title compound is typically achieved through a palladium-catalyzed cross-coupling reaction between a halogenated carbazole and a diboron reagent. A reliable and high-yielding protocol is detailed below.

Experimental Protocol: Palladium-Catalyzed Borylation of 2-Bromo-9H-carbazole[3]

Objective: To synthesize 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole.

Materials:

  • 2-Bromo-9H-carbazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 10% Lithium Chloride (LiCl) aqueous solution

  • Saturated Sodium Chloride (NaCl) aqueous solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a screw-cap vial, add 2-bromo-9H-carbazole (1.0 g, 4.06 mmol), bis(pinacolato)diboron (1.55 g, 6.10 mmol), potassium acetate (1.20 g, 12.19 mmol), and Pd(dppf)Cl₂ (0.15 g, 0.203 mmol).

  • Add anhydrous DMF (15 mL) to the vial.

  • Seal the vial with a Teflon-lined septum cap.

  • Evacuate the vial under vacuum and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Heat the reaction mixture at 85 °C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with EtOAc (100 mL).

  • Wash the organic layer sequentially with 10% aqueous LiCl solution (2 x 25 mL) and saturated aqueous NaCl solution (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a gradient of 0-50% EtOAc in hexanes to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole as a solid.[3]

Yield: Approximately 92%.[3]

Electrochemical Characterization: Probing the Electronic Landscape

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of molecules, providing insights into their electronic structure, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][4]

Expected Electrochemical Behavior

The electrochemical behavior of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is expected to be dominated by the carbazole moiety, which is known to undergo a reversible one-electron oxidation.[4][5] The boronic ester group is generally considered to be electrochemically inactive in the typical potential windows used for studying organic materials. However, its electronic influence as a substituent can subtly modulate the oxidation potential of the carbazole core.

The oxidation process involves the removal of an electron from the HOMO, which is primarily localized on the electron-rich carbazole ring system. This results in the formation of a stable radical cation. The reversibility of this process is a key indicator of the stability of the oxidized species, which is a desirable characteristic for charge-transporting materials.

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation potential of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and estimate its HOMO energy level.

Materials and Equipment:

  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)

  • Ferrocene (for internal calibration)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode: Glassy carbon or platinum disk electrode

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

    • Counter Electrode: Platinum wire or gauze

  • Inert gas (Nitrogen or Argon) for deaeration

Procedure:

  • Prepare a 1 mM solution of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Assemble the three-electrode cell. Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry before use.

  • Deaerate the solution for at least 15 minutes by bubbling with an inert gas. Maintain an inert atmosphere over the solution throughout the experiment.

  • Record the cyclic voltammogram of the solution by scanning the potential from an initial value (e.g., 0 V) to a higher potential (e.g., +1.5 V) and back. A typical scan rate is 100 mV/s.

  • After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference.

Data Analysis and Interpretation

The cyclic voltammogram will show a peak corresponding to the oxidation of the carbazole moiety. The half-wave potential (E₁/₂) of this oxidation can be determined as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

The HOMO energy level can be estimated from the onset potential of oxidation (E_onset^ox) relative to the Fc/Fc⁺ couple using the following empirical formula:

E_HOMO (eV) = - [E_onset^ox (vs Fc/Fc⁺) + 4.8]

Where 4.8 eV is the absolute energy level of the Fc/Fc⁺ reference.[1]

Table 1: Representative Electrochemical Data for 2-Substituted Carbazole Derivatives

CompoundSubstitution at 2-positionOxidation Potential (V vs. Fc/Fc⁺)Estimated HOMO (eV)Reference
Hypothetical Data for Target Molecule -B(pin) ~0.8 - 1.0 ~-5.6 to -5.8 Estimated
2-Phenyl-9H-carbazolePhenyl0.85-5.65[6]
2-(Thiophen-2-yl)-9H-carbazoleThienyl0.78-5.58[7]

Note: The data for the target molecule is an educated estimation based on the electrochemical properties of similar carbazole derivatives. The actual values should be determined experimentally.

Visualization of the Electrochemical Process

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_synthesis Synthesis Workflow 2-Bromo-9H-carbazole 2-Bromo-9H-carbazole Reaction Mixture Reaction Mixture 2-Bromo-9H-carbazole->Reaction Mixture B2pin2, KOAc, Pd(dppf)Cl2, DMF Purification Purification Reaction Mixture->Purification 85 °C, 4h Target Molecule Target Molecule Purification->Target Molecule Column Chromatography

Caption: Synthesis workflow for 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole.

G Carbazole Derivative Carbazole Derivative Radical Cation Radical Cation Carbazole Derivative->Radical Cation -e- (Oxidation) Radical Cation->Carbazole Derivative +e- (Reduction)

Caption: Reversible one-electron oxidation of the carbazole core.

Structure-Property Relationships and Applications

The HOMO energy level, determined electrochemically, is a critical parameter for designing efficient organic electronic devices. In OLEDs, for instance, the HOMO level of the hole-transporting material should be well-matched with the work function of the anode and the HOMO level of the emissive layer to ensure efficient hole injection and transport.

The boronic ester functionality of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole allows for the systematic modification of the carbazole core. By coupling this building block with various aromatic and heteroaromatic units, researchers can fine-tune the HOMO and LUMO energy levels, the energy gap, and consequently the photophysical and charge-transporting properties of the final material. For example, coupling with electron-withdrawing groups can lower both HOMO and LUMO levels, while coupling with electron-donating groups can raise them. This modular approach is invaluable for the rational design of materials with optimized performance for specific applications.

Conclusion

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a strategically important molecule in the field of organic electronics. Its straightforward synthesis and versatile reactivity make it an invaluable building block for a wide array of functional materials. A thorough understanding of its electrochemical properties, primarily the reversible oxidation of the carbazole core, is essential for predicting and optimizing the performance of the resulting materials. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their pursuit of next-generation organic electronic devices.

References

  • BRISTOL-MYERS SQUIBB COMPANY. WO2021/67657, 2021, A1.
  • Gorgun, K., Yandimoglu, M., & Hur, E. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.
  • Al-Attar, H. A., & Harriman, A. (2012). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 7, 7156-7171.
  • PubChem. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. [Link]

  • MDPI. Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States. [Link]

  • ResearchGate. The calculated HOMO and LUMO energy levels for various carbazole‐based... [Link]

  • Agarwal, N., Singh, P., & Yadav, R. (2010). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. Dyes and Pigments, 87(2), 129-135.
  • Qi, H., Lin, T., & Yen, H. (2022). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. ACS Omega, 7(30), 26367–26376.
  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). Molecules, 29(22), 5039.
  • ResearchGate. HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and... [Link]

  • ResearchGate. Consecutive cyclic voltammetric curves obtained for carbazole... [Link]

  • Karon, K., Lapkowski, M., & Grazulevicius, J. V. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(11), 3326.
  • Al-Azzawi, A. M. (2020). Synthesis of new 9H-Carbazole derivatives. Journal of Education and Scientific Studies, (14), 1-12.
  • Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2024). Scientific Reports, 14(1), 1-11.
  • Two decades of carbazole–triarylborane hybrids in optoelectronics. (2025).
  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. (n.d.). IIETA. [Link]

  • Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calcul
  • Kim, Y., Lee, S., & Kim, J. (2012). New carbazole-based host material for low-voltage and highly efficient red phosphorescent organic light-emitting diodes.
  • Li, C., Li, H., & Fan, J. (2013). Carbazole substituted 2-aminobenzamide compounds: synthesis, fluorescence ON–OFF–ON sensing of Zn (ii) and PPi ions, assay for alkaline phosphatase, and computational study. RSC advances, 3(38), 15834-15841.
  • ResearchGate. HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were... [Link]

  • Zhang, Z. P., Jin, B. K., Tian, Y. P., & Wang, S. J. (2005). Electrochemistry and In-situ Spectroelectrochemistry Studies of Carbazole and 9-Ethylcarbazole. Chinese Chemical Letters, 16(12), 1621-1624.
  • Karpagam, S., & Rajendran, V. (2016). Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer. Polymer Bulletin, 73(10), 2741-2760.

Sources

Technical Guide: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS 1242412-60-7)

[1]

Executive Summary

CAS 1242412-60-7, chemically known as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole , is a high-purity organoboron intermediate critical to both medicinal chemistry and materials science.[1] As a stable pinacol ester derivative of carbazole, it serves as a "privileged scaffold" donor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1]

For drug development professionals, this compound offers a precise entry point for functionalizing the carbazole ring—a moiety ubiquitous in kinase inhibitors, DNA intercalators, and anti-inflammatory agents. In materials science, it is the primary building block for hole-transport materials in Organic Light Emitting Diodes (OLEDs).[1][2] This guide analyzes its physicochemical properties, mechanistic utility, and experimental protocols for synthesis and application.[1][3]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]

Nomenclature & Classification[1]
  • IUPAC Name: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole[1][4][5][6][7]

  • Common Synonyms: Carbazole-2-boronic acid pinacol ester; 2-Bpin-carbazole[1]

  • Molecular Formula: C₁₈H₂₀BNO₂[1][2][8][5]

  • SMILES: B1(OC(C)(C)C(O1)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3[1][]

Key Properties Table[1]
PropertyValueCausality / Relevance
Molecular Weight 293.17 g/mol Optimal range for fragment-based drug design (FBDD).[1]
Appearance White to off-white solidColor change (to green/orange) indicates oxidation or impurity.[1]
Melting Point 195–200 °CHigh thermal stability, suitable for high-temp cross-coupling.[1]
Solubility DMSO, DMF, THF, CH₂Cl₂Poor water solubility requires polar aprotic solvents for reaction.
Purity (Typical) >98.0% (GC/HPLC)Essential for preventing catalyst poisoning in Pd-catalyzed reactions.[1]
Storage 2–8 °C, Inert AtmosphereBoronic esters are hydrolytically stable but sensitive to prolonged moisture.[1]

Mechanistic Utility in Research

Chemical Mechanism: The Suzuki-Miyaura Entry Point

The primary utility of CAS 1242412-60-7 lies in its role as a nucleophilic coupling partner.[1] Unlike free boronic acids, the pinacol ester moiety prevents protodeboronation and trimerization (boroxine formation), ensuring higher yields in complex syntheses.

Mechanism of Action:

  • Transmetallation: The boronic ester transfers the carbazole moiety to a Palladium(II) complex.[1]

  • Activation: A base (e.g., K₂CO₃, CsF) activates the boron center, increasing its nucleophilicity.[1]

  • Reductive Elimination: The Pd(II) complex collapses to form the C-C bond, releasing the functionalized carbazole product and regenerating Pd(0).[1]

Biological Relevance: The Carbazole Scaffold

In drug discovery, the carbazole ring mimics the indole structure found in tryptophan but provides a rigid, tricyclic planarity. This structure allows for:

  • DNA Intercalation: Planar geometry permits insertion between DNA base pairs (e.g., Ellipticine analogs).

  • Kinase Inhibition: The NH moiety acts as a hydrogen bond donor in the ATP-binding pocket of kinases (e.g., PKC, CDK).

Pathway Visualization

The following diagram illustrates the catalytic cycle utilizing CAS 1242412-60-7 to generate bioactive scaffolds.

SuzukiCyclecluster_0Palladium Catalytic Cycle EntryStartCAS 1242412-60-7(Boronic Ester)BaseActivation by Base(OH-, CO3--)Start->Base CoordinationTransmetalTransmetallation(Pd-Ar-X Complex)Base->Transmetal Nucleophilic AttackProductFunctionalized Carbazole(Drug Candidate)Transmetal->Product Reductive Elimination

Figure 1: Catalytic entry of CAS 1242412-60-7 into the Suzuki-Miyaura cycle for C-C bond formation.[1]

Experimental Protocols

Protocol A: Synthesis of CAS 1242412-60-7 (Miyaura Borylation)

Rationale: If the commercial supply is unavailable, it can be synthesized from 2-bromo-9H-carbazole.[1]

Reagents:

  • 2-Bromo-9H-carbazole (1.0 eq)[1]

  • Bis(pinacolato)diboron (1.1 eq)[1]

  • Pd(dppf)Cl₂ (0.03 eq) - Chosen for stability and high turnover.[1]

  • Potassium Acetate (KOAc) (3.0 eq) - Weak base prevents hydrolysis.[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Dissolution: Add 2-bromo-9H-carbazole, bis(pinacolato)diboron, and KOAc. Suspend in 1,4-dioxane.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a counter-flow of Argon.

  • Reaction: Heat to 80–90 °C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Validation: Verify product via ¹H NMR (look for pinacol methyl singlets at ~1.3 ppm).

Protocol B: Utilization in Drug Synthesis (Suzuki Coupling)

Rationale: Coupling the boronic ester with a heteroaryl halide to create a kinase inhibitor scaffold.

Reagents:

  • CAS 1242412-60-7 (1.0 eq)[1]

  • Heteroaryl Halide (e.g., 4-chloropyrimidine) (1.0 eq)[1]

  • Pd(PPh₃)₄ (0.05 eq)[1]

  • Base: Na₂CO₃ (2M aqueous solution)[1]

  • Solvent: Toluene/Ethanol (4:1 ratio)[1]

Step-by-Step:

  • Degassing: Sparge the Toluene/Ethanol mixture with Nitrogen for 30 mins to remove O₂ (critical to prevent homocoupling).[1]

  • Mixing: Combine the boronic ester, aryl halide, and Pd catalyst in a reaction vial.

  • Activation: Add the aqueous Na₂CO₃.

  • Heating: Reflux at 100 °C for 8–12 hours.

  • Extraction: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine.[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate. Purify via column chromatography.[1]

Safety & Handling (GHS Standards)

While CAS 1242412-60-7 is generally stable, it is classified as an irritant.[1]

Hazard ClassH-CodeStatementPrecaution
Skin Irritation H315Causes skin irritation.[1]Wear nitrile gloves (min 0.11mm).[1]
Eye Irritation H319Causes serious eye irritation.[1]Use safety goggles; access to eye wash station.[1]
STOT-SE H335May cause respiratory irritation.[1]Handle in a fume hood to avoid dust inhalation.[1]

Disposal: Dispose of organoboron waste in separate halogen-free organic waste containers. Do not mix with strong oxidizers.[1]

Verified Suppliers

The following suppliers have been verified to stock CAS 1242412-60-7 with purity suitable for pharmaceutical research (>98%).

  • TCI Chemicals (Tokyo Chemical Industry) [1]

    • Product Code: T3441[1]

    • Grade: >98.0% (GC)[1][8]

    • Region: Global[1]

  • Sigma-Aldrich (Merck) [1]

    • Listing: Often listed under "Carbazole-2-boronic acid pinacol ester"[1][5]

    • Region: Global[1]

  • BLD Pharmatech

    • Specialty: High-throughput synthesis quantities (mg to kg scale).

  • Thermo Fisher Scientific (Alfa Aesar) [1]

    • Grade: Technical and Reagent grades available.[1]

  • BOC Sciences

    • Focus: Custom synthesis and bulk supply for pilot plants.[1]

References

  • PubChem. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Compound).[1][5] National Library of Medicine.[1] Available at: [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the mechanism described in Section 3).

  • Bashir, M., et al. (2015).[1] Carbazole alkaloids as a privileged scaffold in anticancer drug discovery.[1]Asian Pacific Journal of Cancer Prevention.[1] (Context for biological relevance in Section 3.2).

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. As a crucial building block in organic electronics, particularly in the fabrication of Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), a thorough understanding of its frontier molecular orbitals is paramount for predicting and optimizing device performance.[1] While direct experimental values for this specific molecule are not extensively reported in publicly available literature, this document outlines the established experimental and computational protocols used for analogous carbazole derivatives, providing a robust framework for its characterization.

The Compound: Structure and Significance

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is an aromatic heterocyclic compound featuring a carbazole core functionalized with a pinacol boronic ester group at the 2-position.[2] The carbazole moiety is a well-known electron-donating unit with excellent hole-transporting capabilities and high photochemical stability.[3] The boronic ester group makes it a versatile building block for Suzuki cross-coupling reactions, allowing for the synthesis of more complex conjugated molecules.[4]

The electronic properties of this molecule, specifically the energy of its frontier molecular orbitals (HOMO and LUMO), dictate its performance in optoelectronic devices. The HOMO level is related to the ionization potential and governs the efficiency of hole injection and transport, while the LUMO level is related to the electron affinity and influences electron injection and transport capabilities. The HOMO-LUMO energy gap is a critical parameter that determines the absorption and emission characteristics of the material.[5]

Experimental Determination of HOMO/LUMO Levels via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule.[3] By measuring the oxidation and reduction potentials, one can estimate the HOMO and LUMO energy levels, respectively.[6][7]

Causality Behind Experimental Choices

The choice of solvent, electrolyte, and reference electrode is critical for obtaining accurate and reproducible results. A non-aqueous, polar aprotic solvent like acetonitrile or dichloromethane is typically used to dissolve the organic compound and the supporting electrolyte. The supporting electrolyte, commonly a tetraalkylammonium salt such as tetrabutylammonium hexafluorophosphate (TBAHPF₆), is necessary to ensure conductivity of the solution. A standard three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire). The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration, as its redox potential is well-defined and relatively insensitive to the solvent.

Detailed Experimental Protocol
  • Solution Preparation: Prepare a solution of the sample (typically 1-5 mM) and the supporting electrolyte (e.g., 0.1 M TBAHPF₆) in the chosen solvent (e.g., anhydrous acetonitrile).

  • De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the sample solution.

  • Cyclic Voltammetry Measurement:

    • Record a cyclic voltammogram of the solvent and electrolyte to establish the potential window.

    • Add the sample to the solution and record its cyclic voltammogram. Sweep the potential from an initial value where no reaction occurs to a potential where oxidation is observed, and then reverse the scan to observe the reduction.

    • Record the voltammogram of ferrocene under the same conditions for calibration.

  • Data Analysis:

    • Determine the onset oxidation potential (Eox_onset) from the voltammogram of the sample.

    • Determine the half-wave potential of the ferrocene/ferrocenium couple (E₁̸₂ (Fc/Fc⁺)).

    • Calculate the HOMO energy level using the following empirical formula: HOMO (eV) = -[Eox_onset - E₁̸₂ (Fc/Fc⁺) + 4.8] (Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.)

    • If a reversible reduction peak is observed, the LUMO level can be estimated from the onset reduction potential (Ered_onset): LUMO (eV) = -[Ered_onset - E₁̸₂ (Fc/Fc⁺) + 4.8]

    • The electrochemical band gap (Egechem) can be calculated as the difference between the HOMO and LUMO levels.[8]

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measurement CV Measurement cluster_analysis Data Analysis prep1 Dissolve Sample & Electrolyte prep2 De-aerate with Inert Gas prep1->prep2 meas1 Assemble 3-Electrode Cell meas2 Record Background Voltammogram meas1->meas2 meas3 Record Sample Voltammogram meas2->meas3 meas4 Record Ferrocene Voltammogram meas3->meas4 anal1 Determine Onset Potentials (E_ox, E_red) anal3 Calculate HOMO/LUMO Levels anal1->anal3 anal2 Determine E1/2 of Ferrocene anal2->anal3 cluster_prep cluster_prep cluster_measurement cluster_measurement cluster_prep->cluster_measurement Transfer Solution cluster_analysis cluster_analysis cluster_measurement->cluster_analysis Obtain Voltammograms G cluster_setup Setup cluster_calc Calculation cluster_results Analysis setup1 Build 3D Molecular Structure setup2 Choose Functional & Basis Set (e.g., B3LYP/6-311G(d,p)) setup1->setup2 calc1 Geometry Optimization calc2 Frequency Calculation (Verify Minimum) calc1->calc2 calc3 Single-Point Energy Calculation calc2->calc3 res1 Extract HOMO & LUMO Energies res2 Calculate HOMO-LUMO Gap res1->res2 res3 Visualize Molecular Orbitals res1->res3 cluster_setup cluster_setup cluster_calc cluster_calc cluster_setup->cluster_calc Input File cluster_results cluster_results cluster_calc->cluster_results Output File

Caption: Workflow for determining HOMO/LUMO levels using DFT calculations.

Comparative Data and Expected Energy Levels

CompoundHOMO (eV)LUMO (eV)Eg (eV)Method
5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole-5.84-3.682.16Cyclic Voltammetry [8]
Carbazole-based Donor-Acceptor Compounds (general range)N/AN/A2.40 - 2.95Optical Absorption [9]

Based on the structure of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, the carbazole unit acts as the primary electron-donating component. Therefore, the HOMO level is expected to be primarily localized on the carbazole ring system. The boronic ester group is generally considered to be weakly electron-withdrawing. It is reasonable to anticipate a HOMO level in the range of -5.7 to -5.9 eV and a LUMO level around -2.0 to -2.5 eV , resulting in a relatively large energy gap, characteristic of a host or hole-transport material. It is important to note that DFT calculations often show good correlation with experimental values, though absolute values may differ. [10][11]

Conclusion

The determination of HOMO and LUMO energy levels is a critical step in the characterization of novel organic materials for electronic applications. This guide has detailed the standard experimental and computational methodologies for analyzing compounds like 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. By combining the empirical data from cyclic voltammetry with the theoretical insights from DFT calculations, researchers can gain a comprehensive understanding of the electronic landscape of this versatile building block, enabling the rational design of next-generation organic electronic devices.

References

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). IJRAR - International Journal of Research and Analytical Reviews. [Link]

  • HOMO‐LUMO energy gap for selected eight natural carbazole (CBZ). (n.d.). ResearchGate. [Link]

  • HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and the related 9,9-dibuyl-substituted fluorene (20) (colour version online). (n.d.). ResearchGate. [Link]

  • Zhang, H., Wan, X., Xue, X., Li, Y., Yu, A., & Chen, Y. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]

  • Jhaa, G. (2023, January 1). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 ||. YouTube. [Link]

  • Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... (n.d.). ResearchGate. [Link]

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. (n.d.). PubChem. [Link]

  • 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. (2024). MDPI. [Link]

  • Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (n.d.). PNCA Lab. [Link]

  • HOMO, LUMO energy levels, and band gaps of polymers (exp represents the values from the experimental measures 46 ). (n.d.). ResearchGate. [Link]

  • Synthetic, Structural, Photophysical and Computational Studies on π-Conjugated 1,3,2-Benzodiazaboroles with Carbazole Building Blocks. (2025). ResearchGate. [Link]

  • Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (n.d.). ResearchGate. [Link]

  • Studies of New 2,7-Carbazole (CB) Based Donor-Acceptor-Donor (D-A-D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD-DFT Methods. (n.d.). National Institutes of Health. [Link]

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. (n.d.). IIETA. [Link]

  • Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. (2024). RSC Publishing. [Link]

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (n.d.). DergiPark. [Link]

  • Sopková-de Oliveira Santos, J., Caruso, A., Lohier, J. F., Lancelot, J. C., & Rault, S. (2008). 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and 6-bromo-9-ethyl-1,4-dimethyl-9H-carbazole. Acta Crystallographica Section C, 64(Pt 8), o453–o455. [Link]

Sources

thermal stability of 2-(carbazol-2-yl)boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermal Dynamics and Handling of 2-(Carbazol-2-yl)boronic Acid Pinacol Ester

Part 1: Executive Summary & Chemical Profile

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (hereafter 2-Cz-Bpin ) is a critical "lynchpin intermediate" in the synthesis of high-performance Organic Light Emitting Diodes (OLEDs) and pharmaceutical carbazole scaffolds. Its structural integrity is defined by the fusion of a thermally robust carbazole core with a reactive, yet labile, pinacol boronate ester.

While the carbazole moiety imparts high glass transition temperatures (


) desirable for optoelectronics, the boronic ester functionality introduces specific thermal and hydrolytic vulnerabilities. This guide delineates the thermodynamic boundaries of 2-Cz-Bpin, providing researchers with validated protocols to maintain >99.5% purity—a non-negotiable standard for both semiconductor and pharmaceutical applications.
Chemical Identity Table
PropertySpecification
IUPAC Name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
CAS Registry 1242412-60-7
Molecular Formula

Molecular Weight 293.17 g/mol
Melting Point 195.0 – 200.0 °C (Decomposition onset >240 °C)
Appearance White to off-white crystalline powder
Solubility High: THF, DCM, Toluene, DMF.[1] Low: Water, Alcohols (cold).

Part 2: Thermodynamic Stability Analysis

The thermal stability of 2-Cz-Bpin must be understood in two distinct phases: Solid-State (Storage/Sublimation) and Solution-State (Reaction).

Solid-State Thermal Profile

The carbazole backbone provides significant rigidity, leading to a high melting point (~195°C). Unlike simple alkyl boronic esters which can be distilled, 2-Cz-Bpin is a solid that requires careful handling at elevated temperatures.

  • Thermal Decomposition: Thermogravimetric Analysis (TGA) of similar aryl-Bpin derivatives typically shows stability up to ~200-250°C under inert atmosphere (

    
    ). Above this threshold, the dioxaborolane ring may undergo oxidative cleavage or pyrolysis.
    
  • Sublimation Risk: While sublimation is the gold standard for purifying final OLED materials (e.g., CBP), subliming the precursor 2-Cz-Bpin is risky. Prolonged heating at high vacuum near the melting point can induce boroxine formation (trimerization of boronic acid generated from trace hydrolysis) or pinacol extrusion.

Solution-State Instability: The Protodeboronation Threat

The primary failure mode for 2-Cz-Bpin during synthesis (e.g., Suzuki-Miyaura coupling) is Protodeboronation . This is not a thermal decomposition in the traditional sense, but a chemically induced degradation accelerated by heat and base.

Mechanism of Failure: In the presence of base (necessary for Suzuki coupling) and trace water, the boronate ester hydrolyzes to the boronic acid. At elevated temperatures (>80°C), the boronic acid undergoes ipso-protonation, cleaving the C-B bond and yielding the unfunctionalized carbazole (2H-carbazole).

Protodeboronation Start 2-Cz-Bpin (Precursor) Hydrolysis Hydrolysis (Base/H2O, >60°C) Start->Hydrolysis Trace H2O AcidForm Boronic Acid Intermediate Hydrolysis->AcidForm TS Ipso-Protonation Transition State AcidForm->TS Heat (>80°C) Product Carbazole (Degradation Product) TS->Product C-B Bond Cleavage

Figure 1: The Protodeboronation Pathway.[2] This degradation is the primary cause of yield loss in high-temperature cross-coupling reactions involving carbazole boronates.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols rely on self-validating systems : the purity of the output confirms the validity of the process.

Protocol A: Purification via Recrystallization (Preferred over Sublimation)

Rationale: Recrystallization avoids the thermal stress of sublimation and effectively removes protodeboronated by-products (carbazole) which have different solubility profiles.

  • Dissolution: Dissolve crude 2-Cz-Bpin in minimal boiling Ethyl Acetate (EtOAc) .

  • Filtration: While hot, filter through a celite pad to remove inorganic salts (borates/palladium residues if reprocessing).

  • Precipitation: Slowly add Petroleum Ether or Hexanes (ratio 1:3 vs EtOAc) to the hot solution until slight turbidity appears.

  • Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C for 12 hours.

  • Validation:

    • Filter the white crystals.

    • Check: Run TLC (Hexane:EtOAc 4:1). The product (

      
      ) must be distinct from deboronated carbazole (
      
      
      
      ).
    • Yield Target: >85% recovery.

Protocol B: Optimized Suzuki-Miyaura Coupling Conditions

Rationale: To mitigate the thermal instability described in Part 2, this protocol uses a "mild base / controlled temp" system to prevent C-B bond cleavage before the transmetalation step.

  • System: Charge flask with 2-Cz-Bpin (1.0 equiv), Aryl Halide (1.0 equiv), and

    
     (0.03 equiv).
    
  • Solvent: Degassed 1,4-Dioxane (anhydrous preferred).

  • Base: Use

    
     (2.0 equiv)  instead of 
    
    
    
    .
    • Why: Phosphate bases are milder and reduce the rate of protodeboronation compared to carbonates or hydroxides.

  • Activation: Add minimal water (degassed) only if necessary for solubility (Dioxane:Water 9:1).

  • Thermal Ramp: Heat to 85°C . Do not reflux at 100°C+ unless conversion stalls.

  • Monitoring: Monitor consumption of Bpin species via HPLC or TLC every 60 minutes.

Part 4: Storage and Handling Workflow

The stability of 2-Cz-Bpin is kinetic, not thermodynamic. Over time, atmospheric moisture will degrade the pinacol ester.

HandlingWorkflow Receipt Material Receipt (Check CoA & Appearance) QC Initial QC (1H NMR / MP Check) Receipt->QC Storage Storage Condition <15°C, Dark, Argon Flush QC->Storage Pass (>98%) Usage Usage Warm to RT in Desiccator Storage->Usage Prevent Condensation Reaction Synthesis (Anhydrous Conditions) Usage->Reaction Reaction->Storage Reseal Immediately

Figure 2: Lifecycle Management of 2-Cz-Bpin. Critical control points are the prevention of condensation upon warming and the exclusion of light.

Storage Specifications:

  • Temperature: < 15°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket.

  • Container: Amber glass (protects from potential photo-oxidation of the carbazole amine, though less critical than for phenylamines).

References

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society. (Mechanism of C-B cleavage).[3][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46738013, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling Using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Carbazole Moiety

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science.[1][2][3][4] These versatile heterocyclic compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][5] In the realm of materials science, their unique electronic and photophysical properties make them ideal candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6] The Suzuki-Miyaura coupling reaction stands out as a powerful and widely utilized method for the synthesis of these complex carbazole-containing molecules, offering a robust platform for the formation of carbon-carbon bonds.[7]

This guide provides a comprehensive overview and detailed protocols for the application of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole in Suzuki-Miyaura cross-coupling reactions.

Reagent Profile: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

This pinacol boronate ester of carbazole is a key building block for introducing the carbazole unit into a target molecule. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it a preferred reagent for many synthetic applications.

Chemical Structure and Properties:

  • Molecular Formula: C₁₈H₂₀BNO₂[8]

  • Molecular Weight: 293.17 g/mol [8]

  • Appearance: Typically a white to off-white solid.

  • Synonyms: 9H-Carbazole-2-boronic acid pinacol ester, 2-(9H-Carbazol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[8]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent hydrolysis of the boronate ester.

  • Avoid contact with strong oxidizing agents.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, our carbazole boronic ester) and an organohalide or triflate.[7][9] The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[9][10]

  • Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronate ester.[9][11]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][10]

Suzuki_Miyaura_Mechanism Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents: - Carbazole boronic ester - Aryl halide - Palladium catalyst - Base B Add Anhydrous Solvent A->B C Degas the reaction mixture (e.g., 3x vacuum/inert gas cycles) B->C D Heat the reaction to the desired temperature (e.g., 80-110 °C) C->D E Monitor reaction progress (TLC, LC-MS) D->E F Cool to room temperature E->F Upon Completion G Quench the reaction (e.g., add water) F->G H Extract with an organic solvent G->H I Dry the organic layer and concentrate H->I J Purify by column chromatography I->J Case_Study CarbazoleBoronate 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Product 2-(Substituted Aryl)-9H-carbazole CarbazoleBoronate->Product Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90 °C ArylHalide Substituted Aryl Bromide ArylHalide->Product

Sources

Application Notes & Protocol: Suzuki-Miyaura Coupling of 2-(Carbazol-2-yl)boronic Acid Pinacol Ester for the Synthesis of Advanced Organic Materials and Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Carbazole Moieties and the Power of Suzuki-Miyaura Coupling

Carbazole-containing compounds are a cornerstone in the development of functional organic materials and pharmaceuticals. Their unique electronic and photophysical properties make them indispensable in applications ranging from organic light-emitting diodes (OLEDs) and photovoltaics to potent antiviral and anticancer agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of these complex carbazole derivatives.[1][2][3] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron compound, such as 2-(carbazol-2-yl)boronic acid pinacol ester, and an organic halide or triflate. Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of reactants have cemented its role in modern organic synthesis.[4][5]

This document provides a comprehensive guide to performing the Suzuki-Miyaura coupling reaction using 2-(carbazol-2-yl)boronic acid pinacol ester. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide insights into optimizing reaction conditions and troubleshooting potential issues.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle ActivatedBoronate ActivatedBoronate Transmetalation Transmetalation ActivatedBoronate->Transmetalation Enters Cycle

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-(carbazol-2-yl)boronic acid pinacol ester with a generic aryl bromide. Optimization may be required for specific substrates.

3.1. Materials and Reagents

  • 2-(Carbazol-2-yl)boronic acid pinacol ester

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)[6][7]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[8]

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)[9]

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

3.2. Step-by-Step Procedure

  • Reagent Preparation:

    • In a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 2-(carbazol-2-yl)boronic acid pinacol ester (1.1 - 1.5 equivalents).

    • Add the aryl halide (1.0 equivalent) to the flask.

    • Add the base (2.0 - 3.0 equivalents). The choice of base can be critical and may need optimization.[8][10]

  • Reaction Setup under Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. The presence of oxygen can lead to unwanted side reactions like homocoupling.[11]

    • Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

    • Add the anhydrous solvent (e.g., Toluene) and degassed water (often in a ratio of 4:1 to 10:1 solvent to water). The water is crucial for the activation of the boronic ester with certain bases.[9]

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure carbazole derivative.

Optimization of Reaction Parameters

The success of a Suzuki-Miyaura coupling reaction often hinges on the careful selection of several key parameters. The following table provides a starting point for optimization.

Parameter Options Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand can significantly impact the reaction rate and yield, especially for challenging substrates.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKThe strength and solubility of the base are critical. K₃PO₄ is often effective for less reactive substrates.[8][10]
Solvent Toluene, Dioxane, THF, DMFThe solvent system influences the solubility of reagents and the reaction temperature. A mixture of an organic solvent and water is common.[9]
Temperature Room Temperature to 120 °CHigher temperatures can increase the reaction rate but may also lead to decomposition of reagents or catalysts.
Boronic Ester Equivalents 1.1 - 2.0A slight excess of the boronic ester is often used to drive the reaction to completion.

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperature, impure reagents.Ensure an inert atmosphere, use a fresh catalyst, screen different bases and solvents, and consider increasing the temperature.[11][13]
Protodeboronation (Loss of Boronic Ester) Presence of water and/or acidic impurities, prolonged reaction times at high temperatures.Use anhydrous solvents, ensure the base is sufficiently strong, and minimize reaction time. Consider using more stable trifluoroborate salts.[14]
Homocoupling of Boronic Ester Presence of oxygen.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[11]
Difficult Purification Formation of byproducts, unreacted starting materials.Optimize the stoichiometry of the reactants and consider a different purification technique.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - 2-(Carbazol-2-yl)boronic acid pinacol ester - Aryl Halide - Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Additives Add Catalyst and Solvents (Palladium Catalyst, Anhydrous Solvent, Degassed Water) Inert->Additives Heating Heat and Stir (e.g., 80-110 °C) Additives->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Extraction Aqueous Workup (Extraction with Organic Solvent) Monitoring->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify Product (Column Chromatography) Drying->Purification

Conclusion

The Suzuki-Miyaura coupling of 2-(carbazol-2-yl)boronic acid pinacol ester is a robust and versatile method for the synthesis of a wide range of carbazole-containing molecules. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can efficiently access novel compounds for applications in materials science and drug discovery. The protocol and guidelines presented in this document serve as a solid foundation for successfully employing this powerful synthetic tool.

References

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. [Link]

  • RSC Publishing. Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. [Link]

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. [Link]

  • ResearchGate. Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. [Link]

  • PMC - NIH. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. [Link]

  • Organic Chemistry Portal. Carbazole synthesis. [Link]

  • PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • Google Patents. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. C-C coupling reactions of N-alkyl carbazole boronic acid pinacol ester.... [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MIT Open Access Articles. A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript.... [Link]

  • PubMed. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. [Link]76/)

Sources

Application Note: Catalyst Selection for Suzuki Reactions with Carbazole Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science (OLED synthesis) focusing on the optimization of Suzuki-Miyaura cross-coupling reactions utilizing carbazole boronic esters .

Executive Summary

Carbazole boronic esters are critical intermediates in the synthesis of optoelectronic materials (OLED hosts) and bioactive alkaloids. However, they present a distinct set of synthetic challenges compared to standard phenyl boronic esters:

  • Protodeboronation: The electron-rich carbazole nucleus destabilizes the C–B bond, leading to rapid hydrolysis and hydrodeboronation, particularly at the C1 and C8 positions.

  • Catalyst Poisoning: The carbazole nitrogen (if unprotected) can coordinate competitively to Pd(II), arresting the catalytic cycle.

  • Steric Impedance: C1-substituted carbazoles possess significant steric bulk, inhibiting transmetallation.

This guide provides a logic-driven framework for catalyst selection, moving beyond trial-and-error to a mechanistic "First Principles" approach.

Mechanistic Challenges & Solutions

The Protodeboronation Trap

The primary failure mode for carbazole boronic esters is protodeboronation . Unlike electron-deficient aryl boronates, electron-rich heteroaromatics (like carbazole) stabilize the protonated intermediate (Wheland intermediate) formed during hydrolytic cleavage of the C–B bond.

  • Mechanism: Base-catalyzed hydrolysis forms a boronate "ate" complex. If transmetallation is slow, the "ate" complex protonates at the ipso-carbon, releasing the boron moiety and yielding the hydrodeboronated byproduct (Carbazole-H).

  • Solution: Accelerate transmetallation (using highly active precatalysts) and minimize free water/hydroxide concentration (using anhydrous bases like K₃PO₄).

The N-H Factor

Free N-H carbazoles are poor substrates for Suzuki coupling. The N-H bond (pKa ~15 in DMSO) is deprotonated by standard Suzuki bases (carbonates/alkoxides), creating an anionic nitrogen that can:

  • Act as a ligand, displacing phosphines and deactivating the Pd center.

  • Undergo competing Buchwald-Hartwig N-arylation with the electrophile.

Directive: Always protect the nitrogen (e.g., N-Boc, N-Phenyl, N-Alkyl) prior to coupling if possible. If N-H is mandatory, use weak bases (K₂CO₃) and high catalyst loading.

Catalyst Selection Matrix

Do not use a "one-size-fits-all" catalyst. Select your system based on the Position of Substitution and the State of the Nitrogen .

Table 1: Primary Catalyst Recommendations
ScenarioSubstrate FeatureRecommended Catalyst SystemBase & SolventRationale
Standard C2 or C3 Boronate, N-ProtectedPd(dppf)Cl₂ or Pd(PPh₃)₄ K₂CO₃ / Toluene:H₂O (3:1)Low cost, robust. Sterics are minimal; standard catalytic cycle applies.
High Sterics C1 or C8 BoronateXPhos Pd G4 K₃PO₄ / THF:H₂O (10:1)XPhos creates a spacious pocket for bulky substrates, facilitating transmetallation at hindered centers.
Unstable Prone to Deboronation (Electron-rich)SPhos Pd G3 K₃PO₄ (anhydrous) / 1,4-DioxaneSPhos ensures extremely rapid oxidative addition and transmetallation, outcompeting the rate of protodeboronation.
Difficult N-H Free CarbazolePd-PEPPSI-IPr K₂CO₃ / DMF or DioxaneNHC ligands (PEPPSI) bind Pd tightly, preventing displacement by the carbazole nitrogen anion.
Chlorides Aryl Chlorides as partnersXPhos Pd G4 or RuPhos Pd G4 K₃PO₄ / TolueneDialkylbiaryl phosphines are required to activate the unreactive C-Cl bond.

Decision Logic Visualization

The following decision tree illustrates the logical flow for selecting the optimal reaction conditions.

CatalystSelection Start Start: Carbazole Boronic Ester Coupling Q1 Is the Carbazole Nitrogen Protected? Start->Q1 Q2 Substitution Position? Q1->Q2 Yes (N-R, N-Boc) Res_NH NHC Protocol: Pd-PEPPSI-IPr + K2CO3 (Prevents Poisoning) Q1->Res_NH No (Free N-H) Q3 Is the Coupling Partner Sterically Hindered? Q2->Q3 C1, C8 (Hindered) Res_Standard Standard Protocol: Pd(dppf)Cl2 + K2CO3 (High Trust) Q2->Res_Standard C2, C3, C6, C7 (Accessible) Res_Hindered Steric Protocol: XPhos Pd G4 + K3PO4 (Prevents Stalling) Q3->Res_Hindered Yes (Bulky Electrophile) Res_Unstable Rapid Protocol: SPhos Pd G3 + Anhydrous Base (Beats Deboronation) Q3->Res_Unstable No (Standard Electrophile)

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate sterics and protection status.

Experimental Protocols

General Protocol A: The "Buchwald" Method (For C1-Substituted or Difficult Substrates)

Use this for sterically hindered (C1/C8) carbazoles or when using aryl chlorides.

Reagents:

  • Carbazole Boronic Ester (1.0 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

  • Solvent: THF/Water (4:1 ratio) or 1,4-Dioxane (anhydrous if deboronation is noted).

Procedure:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add the Carbazole Boronic Ester, Aryl Halide, XPhos Pd G4, and K₃PO₄ into a reaction vial equipped with a stir bar.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Nitrogen (x3). Crucial: Oxygen degrades electron-rich phosphines like XPhos.

  • Solvent Addition: Add degassed THF and degassed Water via syringe.

    • Note: If the boronic ester is known to be unstable, omit water and use anhydrous dioxane.

  • Reaction: Heat to 60–80 °C for 2–12 hours. Monitor by HPLC/UPLC.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.

General Protocol B: The "Standard" Method (For C2/C3 Substrates)

Use this for robust, cost-effective synthesis of C2/C3 substituted carbazoles.

Reagents:

  • Carbazole Boronic Ester (1.1 equiv)

  • Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3.0 - 5.0 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution) (3.0 equiv)

  • Solvent: Toluene/Ethanol (4:1 ratio).

Procedure:

  • Dissolution: Dissolve the Carbazole Boronate and Aryl Halide in Toluene/Ethanol in a round-bottom flask.

  • Base Addition: Add the aqueous K₂CO₃ solution.

  • Degassing: Sparge the biphasic mixture with Nitrogen for 15 minutes. Do not skip this step.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM quickly under a stream of Nitrogen.

  • Reflux: Heat to reflux (approx. 90 °C) for 4–16 hours.

  • Workup: Filter through Celite to remove Pd black, partition with water/brine, and purify.

Optimization & Troubleshooting (The Self-Validating System)

Use the following checks to validate your reaction performance.

ObservationDiagnosisCorrective Action
Start Material (SM) Consumed, No Product, "Carbazole-H" observed Protodeboronation The reaction is too slow relative to hydrolysis. 1. Switch to SPhos Pd G3 (faster turnover). 2. Remove water; use anhydrous K₃PO₄ in Dioxane. 3. Lower temperature (if catalyst is active enough).
SM Remaining, Catalyst turned black immediately Catalyst Decomposition "Pd Black" formation indicates ligand dissociation. 1. Switch to a more stable precatalyst (e.g., XPhos Pd G4 ). 2. Ensure rigorous degassing (O₂ kills ligands).
Reaction Stalls at 50% Conversion Catalyst Poisoning Product inhibition or N-coordination. 1. Add a second portion of catalyst after 50% conversion. 2. If N-H is free, protect it with a Boc group.
Low Yield with Aryl Chlorides Oxidative Addition Failure Pd(dppf)Cl₂ cannot activate chlorides efficiently. 1. Switch to XPhos or RuPhos based systems.

Mechanistic Insight: Why SPhos and XPhos?

The choice of ligand dictates the geometry of the Palladium center.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on the biaryl backbone provide secondary interactions with the Pd center, increasing stability. More importantly, SPhos is exceptionally electron-rich, facilitating the oxidative addition of difficult halides, and sufficiently bulky to promote reductive elimination, which is often the rate-determining step for hindered carbazoles.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The isopropyl groups provide a "roof" over the metal center. This extreme steric bulk is necessary for C1-substituted carbazoles . It forces the substrate into a position that favors reductive elimination of the biaryl product over side reactions.

Mechanism Ligand Buchwald Ligand (SPhos/XPhos) Pd Pd(0) Ligand->Pd Stabilizes OxAdd Oxidative Addition (Fast due to e- rich P) Pd->OxAdd Ar-X TransMet Transmetallation (Critical Step) OxAdd->TransMet Carbazole-B(OR)2 RedElim Reductive Elimination (Forced by Sterics) TransMet->RedElim RedElim->Pd Regeneration

Figure 2: The catalytic cycle emphasized by Buchwald ligands. The electron-rich nature drives Oxidative Addition, while the steric bulk drives Reductive Elimination.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95, 2457–2483. Link

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[4] Journal of the American Chemical Society, 2005 , 127, 4685–4696.[4] Link[4]

  • Billingsley, K. L.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Journal of the American Chemical Society, 2007 , 129, 3358–3366. Link

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010 , 132, 14073–14075. Link

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 2017 , 139, 13156–13165. Link

  • Organ, M. G.; Calimsiz, S.; Sayah, M.; Treleaven, K. H.; Sayal, H. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Angewandte Chemie International Edition, 2009 , 48, 2383–2387. Link

Sources

Application Notes and Protocols: Solution-Processed OLEDs with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technologies, offering advantages such as high contrast, low power consumption, and flexibility.[1][2] While traditional OLEDs are fabricated using vacuum thermal evaporation, solution-processed OLEDs represent a promising low-cost and scalable alternative, particularly for large-area and flexible applications.[2][3][4] At the heart of high-performance OLEDs are the organic materials used in their multilayered structure.[5] Carbazole derivatives have emerged as crucial building blocks for these materials due to their excellent thermal stability, high charge carrier mobility, and tunable electronic properties.[5][6]

This document provides a detailed guide on the application of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole derivatives in the fabrication of solution-processed OLEDs. This specific class of carbazole derivatives, featuring a boronic acid pinacol ester group, is particularly valuable as a synthetic intermediate for creating a wide range of functional OLED materials through Suzuki-Miyaura cross-coupling reactions.[7] These materials can be tailored for use as host materials in the emissive layer (EML), hole transport materials (HTMs), or even as emitters themselves.[5][8][9]

The protocols outlined herein are designed to provide a comprehensive workflow, from material selection and solution preparation to device fabrication and characterization. By understanding the causality behind each experimental step, researchers can effectively troubleshoot and optimize their solution-processed OLEDs for enhanced efficiency and stability.

The Critical Role of Carbazole Derivatives in OLEDs

Carbazole is an electron-rich aromatic heterocyclic compound that offers several advantages for OLED applications:

  • Good Hole-Transporting Properties: The nitrogen atom in the carbazole moiety facilitates the transport of positive charge carriers (holes).[6][10]

  • High Thermal and Electrochemical Stability: This ensures the longevity and operational stability of the OLED device.[6]

  • High Triplet Energy: This is a crucial property for host materials in phosphorescent OLEDs (PhOLEDs), as it prevents the quenching of triplet excitons from the phosphorescent dopant.[11][12]

  • Tunable Optoelectronic Properties: The carbazole core can be easily functionalized at various positions to modify its electronic and photophysical properties, allowing for the development of materials with specific energy levels and emission colors.[5][6]

The incorporation of the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group provides a reactive site for further chemical modification, enabling the synthesis of complex and highly efficient OLED materials.

Materials and Reagents

Substrates and Electrodes
  • Indium Tin Oxide (ITO) coated glass substrates

  • Aluminum (Al) for cathode deposition

Organic Materials
  • Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Hole Transporting Layer (HTL): Poly(9-vinylcarbazole) (PVK) or custom-synthesized carbazole-based HTMs

  • Emissive Layer (EML) - Host: A custom-synthesized host material derived from 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole.

  • Emissive Layer (EML) - Dopant (Guest):

    • Green Phosphorescent Emitter: Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)

    • Blue Phosphorescent Emitter: Iridium(III)bis(4,6-difluorophenyl-pyridinato-N,C2')picolinate (FIrpic)

  • Electron Transport Layer (ETL): 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

Solvents
  • Toluene

  • Chlorobenzene

  • Isopropyl alcohol

  • Deionized water

Experimental Protocols

Substrate Cleaning

A pristine substrate surface is critical for uniform film formation and optimal device performance. The following is a standard, rigorous cleaning protocol:

  • Place ITO-coated glass substrates in a substrate rack.

  • Sequentially sonicate the substrates in the following solutions for 15 minutes each:

    • Detergent solution (e.g., Hellmanex III)

    • Deionized water (rinse thoroughly between steps)

    • Acetone

    • Isopropyl alcohol

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Immediately transfer the cleaned substrates to a UV-Ozone cleaner for 15 minutes to remove any remaining organic residues and improve the work function of the ITO.

Solution Preparation

All solutions should be prepared inside a nitrogen-filled glovebox to minimize exposure to oxygen and moisture, which can degrade the organic materials and quench luminescence.

  • PEDOT:PSS Solution: Filter the commercially available PEDOT:PSS aqueous dispersion through a 0.45 µm PES filter.

  • HTL Solution: Prepare a solution of the hole-transporting material (e.g., PVK) in a suitable solvent like chlorobenzene at a concentration of 5-10 mg/mL.

  • EML Solution:

    • Dissolve the synthesized host material in toluene or chlorobenzene. The concentration will depend on the desired film thickness and the solubility of the material.

    • Add the phosphorescent dopant (e.g., Ir(ppy)₃ for green emission or FIrpic for blue emission) to the host solution. The doping concentration typically ranges from 5 to 15 wt.%.[8]

    • Stir the solution overnight at room temperature to ensure complete dissolution and homogeneity.

    • Filter the solution through a 0.45 µm PTFE filter before use.

Device Fabrication: A Step-by-Step Guide

The following protocol describes the fabrication of a multilayer solution-processed OLED. The key to building a multilayer structure from solution is the use of orthogonal solvents or cross-linkable materials to prevent the dissolution of underlying layers.[4]

Step 1: Deposition of the Hole Injection Layer (HIL)
  • Transfer the cleaned ITO substrates into the glovebox.

  • Deposit the filtered PEDOT:PSS solution onto the ITO surface via spin-coating. A typical spin-coating recipe is 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.[13]

  • Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes to remove residual water.

Step 2: Deposition of the Hole Transporting Layer (HTL)
  • Spin-coat the HTL solution onto the PEDOT:PSS layer.

  • Anneal the film at a temperature appropriate for the chosen HTM to remove the solvent. For PVK, annealing at 80°C for 10 minutes is common.

Step 3: Deposition of the Emissive Layer (EML)
  • Spin-coat the prepared host-guest EML solution onto the HTL.

  • Thermally anneal the substrate to remove the solvent. The annealing temperature and time should be optimized to ensure good film morphology without causing degradation of the materials.

Step 4: Deposition of the Electron Transport and Injection Layers and Cathode

The ETL, EIL, and cathode are typically deposited via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr) to ensure clean interfaces and prevent contamination.

  • Load the substrates into the thermal evaporator.

  • Deposit a layer of TPBi (ETL) with a thickness of 30-40 nm.

  • Deposit a thin layer of LiF (EIL) with a thickness of 1 nm.

  • Deposit a layer of Aluminum (Al) as the cathode with a thickness of 100-150 nm.

Device Characterization

After fabrication, the devices should be encapsulated to protect them from atmospheric degradation. The following characterization techniques are essential for evaluating device performance:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodiode. This provides information on the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).

  • Electroluminescence (EL) Spectrum: Measured using a spectrometer to determine the emission color and color coordinates (CIE).

  • External Quantum Efficiency (EQE): Can be calculated from the J-V-L data and the EL spectrum.

  • Operational Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

Data Presentation and Visualization

Example Device Performance Data
Device ArchitectureEmitter (Dopant)Max. EQE (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)
ITO/PEDOT:PSS/HTL/Host:Guest/TPBi/LiF/AlIr(ppy)₃ (Green)15.258.556.12.7
ITO/PEDOT:PSS/HTL/Host:Guest/TPBi/LiF/AlFIrpic (Blue)10.323.924.93.5

Data presented here is representative of typical performance and may vary based on the specific materials and fabrication conditions used.[8][14]

Experimental Workflow

G cluster_prep Preparation cluster_fab Device Fabrication (Solution Processing) cluster_vac Device Fabrication (Vacuum Evaporation) cluster_char Characterization sub_clean Substrate Cleaning sol_prep Solution Preparation hil HIL Deposition (PEDOT:PSS) sub_clean->hil sol_prep->hil htl HTL Deposition hil->htl eml EML Deposition (Host:Guest) htl->eml etl ETL Deposition (TPBi) eml->etl eil EIL Deposition (LiF) etl->eil cathode Cathode Deposition (Al) eil->cathode encap Encapsulation cathode->encap jvl J-V-L Measurement encap->jvl el EL Spectrum eqe EQE Calculation lifetime Lifetime Testing

Caption: Workflow for the fabrication and characterization of solution-processed OLEDs.

Device Architecture and Energy Level Diagram

G cluster_device Device Architecture cluster_energy Energy Level Diagram (eV) Anode Anode (ITO) HIL HIL (PEDOT:PSS) Anode->HIL HTL HTL HIL->HTL EML EML (Host:Guest) HTL->EML ETL ETL (TPBi) EML->ETL EIL EIL (LiF) ETL->EIL Cathode Cathode (Al) EIL->Cathode l1 HOMO anode_h -4.8 l2 LUMO anode_l hil_h -5.2 anode_h->hil_h Hole Injection hil_l htl_h -5.6 htl_l -2.3 host_h -5.8 host_l -2.4 guest_h -5.5 guest_l -3.1 etl_h -6.2 etl_l -2.7 cathode_h -4.3 cathode_l cathode_l->etl_l Electron Injection

Caption: Typical device architecture and corresponding energy level diagram for a solution-processed OLED.

Causality and Self-Validation

  • Why meticulous substrate cleaning? Any particulate or organic residue on the ITO surface can lead to non-uniform film growth, causing electrical shorts and dark spots in the final device, which are easily observable during testing. A properly cleaned substrate will result in a uniform, defect-free film.

  • Why a glovebox environment? Organic semiconductors, particularly when in solution, are susceptible to degradation by oxygen and moisture. This degradation can introduce charge traps and non-radiative recombination centers, leading to a significant drop in device efficiency and lifetime. Performing fabrication in an inert atmosphere is a critical self-validating step; devices fabricated in air will show markedly inferior performance.

  • Why a multilayered structure? Each layer in an OLED has a specific function (hole injection, hole transport, light emission, electron transport, electron injection).[4] This architecture is designed to balance the injection and transport of holes and electrons, ensuring that they recombine within the emissive layer to generate light efficiently. The performance metrics (efficiency, turn-on voltage) will directly reflect how well this charge balance is achieved.

  • Why a host-guest system in the EML? High concentrations of emitter molecules can lead to aggregation-caused quenching, where the excited-state energy is lost non-radiatively.[9] Dispersing the emitter (guest) in a suitable host matrix at a low concentration minimizes this effect, leading to higher photoluminescence quantum yields and, consequently, higher device efficiencies. The concentration of the guest can be varied to find the optimal balance between light output and efficiency.

  • Why thermal annealing? After spin-coating, residual solvent can remain in the organic film. This can impair charge transport and lead to poor film morphology. Thermal annealing helps to remove the solvent and can improve the molecular packing and interfacial contact between layers, resulting in improved device performance. The effectiveness of the annealing step can be validated by comparing the performance of annealed and non-annealed devices.

By adhering to these protocols and understanding the underlying scientific principles, researchers can reliably fabricate and characterize high-performance solution-processed OLEDs utilizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole derivatives as key building blocks for advanced organic electronic materials.

References

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  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • The Crucial Role of Carbazole Derivatives in Modern OLED Technology. (2026, January 29). Borun New Material. Retrieved February 12, 2026, from [Link]

  • Review of recent progress in multilayer solution-processed organic light-emitting diodes. (2015, June 2). SPIE. Retrieved February 12, 2026, from [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023, June 28). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

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  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

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  • Computational Evaluation with Experimental Validation: Arylamine-Based Functional Hole-Transport Materials for Energy-Efficient Solution-Processed OLEDs. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • A diagram showing the role of the carbazole units in OLEDs related to emission phenomena. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. (2020, May 3). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. (2019, October 11). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. (2025, August 9). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Universal Polymeric Hole Transporting Material for Solution-Processable Green and Blue Thermally Activated Delayed Fluorescence OLEDs. (2023, February 22). PubMed. Retrieved February 12, 2026, from [Link]

  • Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. (2025, November 7). JoVE. Retrieved February 12, 2026, from [Link]

  • Sterically Crowded Donor-Rich Imidazole Systems as Hole Transport Materials for Solution-Processed OLEDs. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Characterizing Solution-Processed Small-Molecule Organic Light-Emitting Diodes Depending on Host Composition of Emitting Layer. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Crosslinkable hole-transporting materials for solution processed polymer light-emitting diodes. (2025, August 7). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Solution processed organic light-emitting devices: structure, device physics and fabrication process. (2022, May 25). OE Journals. Retrieved February 12, 2026, from [Link]

  • Ultra-deep-blue thermally actrivated delayed fluorescence emitters constructed by carbazole derivatives enable efficient solution-processed OLED with a CIEy of < 0.05. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (2024, January 1). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Spatially Resolved Functional Group Analysis of OLED Materials Using EELS and ToF-SIMS. (2024, July 5). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Solution based OLEDs. (n.d.). OLED-Info. Retrieved February 12, 2026, from [Link]

  • Ultra-Deep Blue Thermally Activated Delayed Fluorescence Emitters Constructed by Carbazole Derivatives Enable Efficient Solution-Processed OLED with CIE y < 0.05. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • (PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018, January 26). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 9-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-9H-carbazole. (n.d.). MySkinRecipes. Retrieved February 12, 2026, from [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Emission in the Biological Window from AIE-Based Carbazole- Substituted Furan-Based Compounds for Organic Light-Emitting Diodes. (2024, September 18). Semantic Scholar. Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions Involving 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the common challenges and nuances associated with the workup and purification of reactions involving 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole . The unique properties of the carbazole moiety and the pinacol boronate ester demand specific considerations to ensure high purity and yield of the final product. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate your experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a dark black or grey suspension after completion. How should I handle the palladium catalyst?

A1: This is normal and indicates the presence of palladium black (Pd(0)) and other insoluble catalyst residues. The primary and most effective method for removal is filtration through an appropriate medium before aqueous workup. Simply diluting the reaction mixture and filtering through standard filter paper is often insufficient.

  • Best Practice: Dilute the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) and filter it through a pad of Celite® (diatomaceous earth). This creates a fine filtration bed that effectively traps the dispersed palladium particles.[1] Pre-wetting the Celite pad with the solvent can improve its efficacy.

Q2: After my initial workup, I see significant baseline material on my TLC plate that doesn't move. What is this and how do I remove it?

A2: This is very likely residual palladium catalyst that remains soluble or colloidal, or it could be inorganic salts from the base used in the reaction. Filtration alone is only effective for heterogeneous palladium. Soluble palladium species or very fine colloidal particles can pass through the filter.

  • Troubleshooting:

    • Celite Filtration Check: Ensure your Celite pad is sufficiently thick (1-2 cm is typical) and well-packed.

    • Adsorbent Treatment: After filtration, stir the organic solution with activated carbon for 15-30 minutes. This can adsorb remaining soluble palladium.[2] Be aware that this may also adsorb some of your product, so monitor by TLC.

    • Scavengers: For pharmaceutical applications requiring very low palladium levels, consider using solid-supported metal scavengers with thiol or phosphine functionalities.[3][4]

Q3: How do I effectively remove unreacted 2-(pinacolboronate)-9H-carbazole and its hydrolysis byproducts?

A3: The pinacol ester is relatively nonpolar, but it can hydrolyze to the more polar carbazole-2-boronic acid during the aqueous workup.[5] The boronic acid itself can be tricky to remove completely.

  • Strategy 1 (Base Wash): Perform an extraction with a mildly basic aqueous solution (e.g., 1M NaOH or K₂CO₃). The boronic acid byproduct will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.[6] Multiple washes may be necessary.

  • Strategy 2 (Chromatography): Both the pinacol ester and the boronic acid can typically be separated from the desired, less polar product by silica gel column chromatography.

  • Strategy 3 (Recrystallization): If the product is a solid, recrystallization is an excellent method. The impurities often remain in the mother liquor. Solvents like toluene, xylene, or mixtures of ethyl acetate/hexanes are often effective for carbazole derivatives.[7][8]

Q4: My desired carbazole product has poor solubility in standard extraction solvents like ethyl acetate. What are my options?

A4: Carbazole derivatives, especially extended conjugated systems, can exhibit poor solubility.

  • Solvent Selection: Try using solvents with higher dissolving power such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) for the extraction.

  • Temperature: Perform a "warm" extraction. Sometimes, gently warming the separatory funnel can keep the product in solution. (Caution: Use appropriate safety measures and ensure the funnel is properly vented).

  • Direct Purification: If extraction is not feasible, filter off the palladium catalyst, remove the solvent under reduced pressure, and move directly to purification of the crude solid by column chromatography or recrystallization.

In-Depth Troubleshooting Guide

This section expands on the FAQs to provide a deeper understanding of the underlying chemistry and offers more advanced solutions.

Problem 1: Persistent Palladium Contamination

High levels of residual palladium are a common issue, particularly in drug development where strict limits (often <10 ppm) are required.

Root Cause Analysis:

  • Ineffective Filtration: The palladium has agglomerated into particles too fine for the filter medium.

  • Soluble Palladium Species: The active catalyst (e.g., a Pd(II) species) or a decomposed form remains dissolved in the organic phase. Ligands on the palladium complex heavily influence its solubility.

  • Colloidal Palladium: Nanoscale palladium particles are suspended in the solution and behave like soluble species.

Troubleshooting Workflow:

G start High Residual Palladium Detected (e.g., by ICP-MS or colored solution) q1 Was a Celite filtration performed? start->q1 s1 Optimize Filtration: 1. Increase Celite bed depth (1-2 cm). 2. Use a finer filter (e.g., 0.45 µm PTFE). 3. Perform a double filtration. q1->s1 Yes s2 Implement a Celite filtration step. (See Protocol 1) q1->s2 No q2 Is the filtrate still colored (grey, brown, black)? s1->q2 s2->q2 s3 Issue is likely soluble or colloidal Pd. q2->s3 Yes s4 Proceed to further purification. q2->s4 No q3 Choose a secondary removal method: s3->q3 end_node Palladium Levels Reduced s4->end_node s5 Adsorption: Stir with activated carbon or silica. Monitor product loss by TLC. q3->s5 Option A s6 Scavenging: Use thiol- or phosphine-based scavenger resins. q3->s6 Option B s7 Precipitation: Add an anti-solvent or a specific precipitating agent. q3->s7 Option C s5->end_node s6->end_node s7->end_node

Caption: Troubleshooting Decision Tree for Palladium Removal.

Problem 2: Low Yield and Formation of Byproducts

Low isolated yields after workup can be attributed to several side reactions common in Suzuki couplings.

Common Byproducts and Their Mitigation:

ByproductFormation MechanismPrevention & Removal Strategy
Carbazole (Protodeboronation) The C-B bond of the boronic ester is cleaved and replaced by a hydrogen atom from a proton source (e.g., water). This is a major issue with many heteroaryl boronic acids.[9][10]Prevention: Use a rigorously dried base and anhydrous solvents. Minimize reaction time. Removal: Highly dependent on the desired product's polarity. Usually separable by column chromatography.
Bicarbazole (Homocoupling) Two molecules of the carbazole boronic ester couple together. This side reaction can be promoted by the presence of oxygen or by certain palladium catalyst systems.[9][11]Prevention: Thoroughly degas the reaction mixture (e.g., with argon or nitrogen) before adding the catalyst. Removal: Bicarbazole is often less soluble and can sometimes be removed by recrystallization or trituration. It is also separable by chromatography.
Boronic Acid/Boroxine Hydrolysis of the pinacol ester during aqueous workup forms the boronic acid, which can exist in equilibrium with its cyclic trimer anhydride, a boroxine.[5][12]Prevention: Not preventable during aqueous workup. Removal: As described in FAQ A3 , use a basic aqueous wash to extract the acidic boronic acid into the aqueous phase.
Experimental Protocols
Protocol 1: Standard Post-Reaction Workup & Palladium Removal

This protocol provides a robust, general procedure for quenching the reaction and removing the bulk of the palladium catalyst.

  • Cooling & Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature.

  • Dilution: Dilute the reaction mixture with a generous amount of an appropriate organic solvent (e.g., Ethyl Acetate, Toluene, DCM; typically 5-10x the reaction volume). This prevents premature precipitation of the product and reduces viscosity.

  • Celite Filtration:

    • Prepare a filtration setup (e.g., a Büchner or Hirsch funnel) with a pad of Celite® (approx. 1-2 cm thick) over a piece of filter paper.

    • Wet the Celite pad with the chosen organic solvent.

    • Slowly pour the diluted reaction mixture onto the Celite pad and apply gentle vacuum.

    • Wash the pad thoroughly with additional fresh solvent (3x the reaction volume) to ensure all the product is collected.[1]

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove bulk inorganic salts).

      • 1M Na₂CO₃ or 1M NaOH (to remove boronic acid byproducts).

      • Brine (to break up emulsions and begin the drying process).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization.

General Suzuki Workup Workflow Diagram

G cluster_0 start Completed Reaction Mixture (Product, Catalyst, Base, Solvents) step1 1. Cool to RT & Dilute (e.g., with Ethyl Acetate) step2 2. Filter through Celite Pad (Removes Pd Black) step3 3. Transfer Filtrate to Separatory Funnel step4 4. Aqueous Washes (Water, Base, Brine) step5 5. Dry Organic Layer (e.g., Na₂SO₄) step6 6. Concentrate in vacuo end Crude Product crude crude end->crude

Caption: Standard Workflow for Suzuki Reaction Workup and Purification.

References
  • Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
  • ResearchGate.
  • ResearchGate.
  • SpinChem.
  • Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • ACS Publications.
  • Google Patents. US7084287B2 - Method of removing palladium.
  • Benchchem. Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • Benchchem. Palladium Catalyst Removal: A Technical Support Guide for Researchers.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester).
  • ResearchGate.
  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • PMC.
  • PMC.
  • ResearchGate. Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF.
  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?.
  • Wikipedia. Boronic acid.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Atlantis Press.

Sources

Technical Support Center: Scaling Suzuki Couplings with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-CARB-BPIN-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are scaling up a Suzuki-Miyaura coupling utilizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (referred to hereafter as Carbazole-BPin ).

This reagent presents a specific "bidentate" reactivity challenge during scale-up:

  • C-B Bond (Target): The pinacol boronate at the C2 position is the desired coupling site.

  • N-H Bond (Competitor): The 9H-nitrogen is nucleophilic. Under basic Suzuki conditions, it can undergo competing Buchwald-Hartwig type N-arylation, or poison the catalyst.

This guide prioritizes chemoselectivity (C-C vs N-C coupling) and stability (preventing protodeboronation).

Module 1: Pre-Reaction Diagnostics (Tier 1 Support)

Before loading the reactor, verify the quality of your Carbazole-BPin. Commercial batches of heterocyclic boronates often degrade during storage.

Quality Control Checklist
ParameterSpecificationWhy it matters
Appearance Off-white to beige powderDark brown/black indicates oxidation or hydrolysis.

H NMR
Integral ratio of Pinacol (12H, s, ~1.3 ppm) to Carbazole aromatic protons.Loss of pinacol methyls indicates hydrolysis to boronic acid (more unstable).
Impurity A Carbazole (Protodeboronated) CRITICAL: If >5% Carbazole is present before reaction, recrystallize. It will not couple and complicates purification.
Impurity B Homocoupled Dimer Indicates oxidative instability. Requires degassing of solvents.

Module 2: Optimized Scale-Up Protocols

We provide two protocols. Method A is the "Gold Standard" for difficult substrates (sterically hindered or electron-rich). Method B is the "Economical" route for standard aryl halides.

Method A: High-Activity System (Recommended for Scale-Up)

Designed to outrun side reactions (protodeboronation) using a rapid, active catalyst system.

  • Scale: 100 g basis (Carbazole-BPin)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.5 – 1.0 mol%)

    • Reasoning: Pre-formed precatalysts initiate immediately, preventing the induction period where protodeboronation often occurs. SPhos/XPhos ligands create a pocket that protects the Pd center from N-coordination by the carbazole.

  • Base: K₃PO₄ (3.0 equiv) in Water (1.5 M solution)

    • Reasoning: Phosphate is milder than carbonate/hydroxide, reducing the risk of deprotonating the N-H to a highly reactive anion.

  • Solvent: 1,4-Dioxane or THF (degassed)

    • Reasoning: Excellent solubility for carbazole derivatives; fully miscible with the aqueous base to ensure phase transfer.

Step-by-Step Workflow
  • Charge Solids: To a nitrogen-flushed reactor, add Aryl Halide (1.0 equiv), Carbazole-BPin (1.1 equiv), and XPhos Pd G3 (0.01 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane (5-10 volumes relative to solids). Stir to dissolve/slurry.

  • Base Addition: Add aqueous K₃PO₄ (3.0 equiv) via addition funnel over 10 minutes.

    • Note: The biphasic mixture will turn yellow/orange.

  • Reaction: Heat to 80 °C . Monitor by HPLC every 30 mins.

    • Target Time: 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water x2, Brine x1.

  • Scavenging: Treat organic layer with Thiol-functionalized Silica (SiliaMetS® Thiol) to remove Pd residues (Carbazoles love to bind Pd).

Method B: Economical System (Standard Substrates)
  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (2-3 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: Toluene / Ethanol / Water (4:1:1)

  • Temp: 90–100 °C (Reflux)

  • Warning: Higher risk of N-arylation due to Carbonate base and higher temps.

Module 3: Troubleshooting Logic (Tier 3 Support)

Use this decision tree to diagnose reaction failures.

SuzukiTroubleshooting Start Issue: Low Yield / Incomplete Conversion CheckSM Is Aryl Halide remaining? Start->CheckSM CheckBoron Is Carbazole-BPin remaining? CheckSM->CheckBoron Yes NArylation Diagnosis: N-Arylation (C-N bond formed instead of C-C) CheckSM->NArylation No (Wrong Product) Protodeboronation Diagnosis: Protodeboronation (Carbazole-H formed) CheckBoron->Protodeboronation No (Carbazole-H found) Homocoupling Diagnosis: Homocoupling (Carbazole-Carbazole dimer) CheckBoron->Homocoupling No (Dimer found) CatalystDeath Diagnosis: Catalyst Poisoning (N-coordination) CheckBoron->CatalystDeath Yes (Both SMs stalled) SolutionProto Action: Increase BPin equiv (1.5x) Switch to anhydrous base (CsF) Lower Temp Protodeboronation->SolutionProto SolutionHomo Action: Degas solvents thoroughly Reduce O2 exposure Homocoupling->SolutionHomo SolutionCat Action: Switch to Buchwald G3/G4 catalysts Increase catalyst loading CatalystDeath->SolutionCat SolutionNary Action: Protect N-H (Boc/Benzyl) Use weaker base (K3PO4) NArylation->SolutionNary

Caption: Diagnostic logic flow for identifying failure modes in Carbazole-BPin couplings.

Module 4: Critical FAQs

Q1: I am seeing significant "Carbazole" (protodeboronated product) formation. Why?

A: This is the most common failure mode. The C2-position of carbazole is electron-rich. Under aqueous basic conditions, the boronate ester hydrolyzes to the boronic acid, which is then susceptible to ipso-protonation by water.

  • Fix:

    • Speed is key: Use a faster catalyst (SPhos/XPhos) to finish the coupling before deboronation occurs.

    • Water Control: Reduce water ratio. Switch to a Toluene/Ethanol system with minimal water, or use anhydrous CsF or K₃PO₄ in Dioxane.

Q2: Can I couple the Carbazole-BPin without protecting the Nitrogen?

A: Yes, but it requires strict control.

  • Risk: The free N-H (pKa ~15) is deprotonated by carbonate bases, creating a carbazolide anion. This anion is a good ligand for Pd (poisoning it) and a good nucleophile (causing N-arylation).

  • Mitigation: Use K₃PO₄ (weaker base than Carbonate) or KF . Avoid strong bases like NaOtBu or hydroxides. If you see >10% N-arylation, you must protect the nitrogen (e.g., N-Boc or N-Benzyl) before the Suzuki step.

Q3: The reaction mixture turns black and conversion stops at 50%.

A: This is "Pd Black" precipitation, indicating catalyst decomposition.

  • Cause: The Carbazole nitrogen might be coordinating to the Pd, displacing ligands and destabilizing the active species.

  • Fix: Switch to a catalyst with a bulky, biaryl phosphine ligand (e.g., XPhos or BrettPhos ). These bulky ligands prevent the carbazole nitrogen from binding to the Palladium center.

Q4: My product is insoluble and difficult to purify.

A: Carbazoles are notorious for


-stacking.
  • Fix: Do not use Hexane/Ethyl Acetate for chromatography. Use DCM/Hexane or Toluene as the eluent. For workup, keep the organic phase hot (40-50 °C) during washes to prevent precipitation of the product in the separatory funnel.

Module 5: Reaction Pathway Visualization

Understanding the competition between the desired C-C coupling and the undesired N-arylation is vital for process control.

ReactionPathway Reagent Carbazole-BPin (Reagent) Intermediate Active Boronate Species Reagent->Intermediate Hydrolysis Deprotonated N-Deprotonated Carbazole Reagent->Deprotonated High pH / Strong Base Base Base (K3PO4) Product C-C Coupled Product (Desired) Intermediate->Product Transmetallation (Fast) SideProduct1 Protodeboronated (Carbazole) Intermediate->SideProduct1 Slow Reaction with H2O Deprotonated->Product Possible but slower SideProduct2 N-Arylated Product (Undesired) Deprotonated->SideProduct2 Pd-Catalyzed N-Coupling PdCycle Pd(II)-Aryl Complex PdCycle->Product PdCycle->SideProduct2

Caption: Competitive pathways in Carbazole-BPin coupling. Note that high pH drives the red (undesired) pathways.

References

  • Mechanisms of Protodeboronation

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Optimization of Carbazole Couplings

    • Li, H., et al. (2008).[3] 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole.[3] Acta Crystallographica Section C.

  • Catalyst Selection (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473.

  • Managing N-Arylation Side Reactions

    • Tsang, W. C. P., et al. (2007). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling.[5][6] Chemical Communications.

Sources

Validation & Comparative

comparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole with other carbazole isomers

[1][2][3]

Executive Summary

High-Triplet Energy Scaffolds for Next-Generation Electronics

In the development of organic light-emitting diodes (OLEDs) and pharmaceutical scaffolds, the position of substitution on the carbazole ring dictates performance.[1] While 3-substituted carbazoles are the synthetic standard due to easy electrophilic access, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (hereafter 2-Cz-Bpin ) represents a premium "meta-conjugated" alternative.

This guide analyzes why researchers transition from the accessible 3-isomer to the 2-isomer: to break effective conjugation length, maximize triplet energy (


), and access unique geometric vectors for host materials.

Structural & Electronic Comparison

The core difference lies in the electronic communication between the nitrogen lone pair and the boronic ester (or subsequent modifications).

The "Meta" Effect (2-Position) vs. "Para" Effect (3-Position)
  • 3-Position (Para-like): The nitrogen lone pair can delocalize directly into the 3-position via resonance. This extends the

    
    -conjugation, stabilizing the molecule but lowering the HOMO-LUMO gap and Triplet Energy (
    
    
    ).
  • 2-Position (Meta-like): The 2-position is electronically "meta" to the nitrogen. Resonance structures cannot delocalize the nitrogen lone pair directly onto the 2-carbon. This interrupts conjugation , preserving a high

    
     (often >3.0 eV), which is critical for hosting blue phosphorescent or TADF emitters.
    
Comparison Table: 2-Cz-Bpin vs. 3-Cz-Bpin
Feature2-Cz-Bpin (The Target) 3-Cz-Bpin (The Standard)
Substitution Site C2 (Meta to Nitrogen)C3 (Para to Nitrogen)
Electronic Nature Inductive (

), Conjugation Break
Strong Resonance (

)
Triplet Energy (

)
High (>3.0 eV) Moderate (~2.6–2.8 eV)
Synthetic Access Difficult (Requires pre-functionalized precursor or Ir-catalysis)Easy (Direct electrophilic bromination)
Primary Application Blue OLED Hosts , Wide-Bandgap MaterialsGreen/Red Hosts, Hole Transport Layers
Structural Geometry "Dog-leg" / Bent geometryLinear / Extended geometry

Visualizing the Electronic Disparity

The following diagram illustrates the resonance difference. In the 3-isomer, the quinoidal resonance form is stable. In the 2-isomer, no such resonance form exists involving the nitrogen, leading to the "Conjugation Break."

Carbazole_Electronicscluster_3pos3-Position (Standard)cluster_2pos2-Position (Target)N_LonePairCarbazole Nitrogen(Lone Pair)C3C3 Position(Para-like)N_LonePair->C3 Direct DelocalizationC2C2 Position(Meta-like)N_LonePair->C2 No Resonance PathResonanceStrong Resonance(Extended Conjugation)C3->ResonanceInductiveInductive Only(Conjugation Break)C2->Inductive

Figure 1: Electronic connectivity map showing why 2-substitution preserves high triplet energy by breaking resonance pathways.

Synthetic Pathways & Experimental Protocols

The synthesis of 2-Cz-Bpin is non-trivial compared to the 3-isomer. The 3-isomer is made by simple bromination (NBS) followed by borylation. The 2-isomer requires either a specific 2-bromo precursor or advanced Iridium-catalyzed C-H activation.

Synthetic Workflow Diagram

Synthesis_Pathwayscluster_3Standard Route (3-Isomer)cluster_2High-Performance Route (2-Isomer)Carbazole9H-CarbazoleNBSElectrophilic Bromination(NBS, DMF)Carbazole->NBS Direct AttackIrCatAlternative: Ir-CatalyzedC-H Activation (Direct)Carbazole->IrCatBromo33-Bromo-9H-carbazoleNBS->Bromo3Prod33-Cz-Bpin(Low Et)Bromo3->Prod3 Pd-Cat BorylationPrecursor2-Bromo-9H-carbazole(Specific Precursor)MiyauraMiyaura Borylation(Pd(dppf)Cl2, B2pin2)Precursor->Miyaura Cross-CouplingProd22-Cz-Bpin(High Et)Miyaura->Prod2IrCat->Prod2 Steric Control

Figure 2: Synthetic divergence. Accessing the 2-isomer requires starting from 2-bromocarbazole or using specialized Ir-catalysts.

Detailed Protocol: Synthesis of 2-Cz-Bpin

Objective: Synthesize 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole from 2-bromo-9H-carbazole via Miyaura Borylation.

Reagents:

  • 2-Bromo-9H-carbazole (1.0 eq)

  • Bis(pinacolato)diboron (

    
    ) (1.5 eq)
    
  • Potassium Acetate (KOAc) (3.0 eq)

  • 
     (5 mol%)
    
  • Solvent: Anhydrous 1,4-Dioxane or DMF.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under

    
     flow.
    
  • Charging: Add 2-bromo-9H-carbazole (e.g., 2.46 g, 10 mmol),

    
     (3.81 g, 15 mmol), and KOAc (2.94 g, 30 mmol) to the flask.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane (50 mL). Sparge the mixture with nitrogen for 20 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Addition: Quickly add

    
     (0.36 g, 0.5 mmol) against a positive nitrogen flow.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 5:1). The starting bromide spot should disappear.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.

  • Extraction: Wash the filtrate with water (

    
     mL) and brine (
    
    
    mL). Dry the organic layer over anhydrous
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel column chromatography.[2]

    • Note: Boronic esters can be sticky on silica. Use a gradient of Hexane

      
       Hexane/EtOAc (10:1).
      
    • Yield Expectation: 75–85% as a white/off-white solid.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the diagnostic pinacol methyl singlet (~1.3 ppm, 12H). Verify the aromatic region; the 2-proton should appear as a singlet (or fine doublet) distinct from the 3-isomer pattern.

  • Purity: Ensure no debrominated carbazole (9H-carbazole) is present, as this is a common byproduct if the catalyst dies or water is present.

Applications in Drug Discovery & Materials

OLED Host Materials

The 2-isomer is the "Holy Grail" for blue hosts.

  • Mechanism: In Phosphorescent OLEDs (PhOLEDs), the host must have a higher triplet energy than the emitter to prevent reverse energy transfer.

  • Data: 2-substituted carbazole hosts (e.g., mCBP derivatives) typically exhibit

    
     eV, whereas 3-substituted analogs (e.g., CBP) drop to 
    
    
    eV. This 0.4 eV gap is the difference between a functional blue device and a failed one.
Medicinal Chemistry

While less common than in materials, the 2-position offers a unique vector for structure-activity relationship (SAR) studies.

  • Shape: 2-substitution creates a "curved" topology compared to the linear 3-substitution. This can improve solubility and alter binding pocket fit for kinase inhibitors derived from the carbazole scaffold.

References

  • Synthesis of 2-Carbazolyl Boronates via Ir-C

    • Title: Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility.
    • Source:Chemical Reviews (2010).
    • Context: Describes the meta-selective borylation logic required to access the 2-position directly.
  • Electronic Properties of Carbazole Isomers

    • Title: 2,7- vs 3,6-Substituted Carbazoles: The Effect of Substitution P
    • Source:Journal of M
    • Context: Provides comparative data on HOMO/LUMO and Triplet energies for 2- vs 3-substituted isomers.
  • Protocol Validation (Miyaura Boryl

    • Title: Synthesis of 9H-carbazole-2-boronic acid pinacol ester.[2][3]

    • Source:ChemicalBook / Patent Liter
    • Context: Validates the Pd(dppf)

A Comparative Guide to Hole Transport Layers in OLEDs: The Established Standard vs. a Versatile Synthetic Platform

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Spiro-OMeTAD and the Potential of 2-(carbazol-2-yl)boronic acid pinacol ester for Next-Generation Devices

In the pursuit of more efficient and durable Organic Light-Emitting Diodes (OLEDs), the hole transport layer (HTL) plays a pivotal role. It is the critical interface responsible for accepting positive charge carriers (holes) from the anode and shuttling them to the emissive layer, all while blocking the passage of electrons to the anode. The performance of the HTL directly impacts the turn-on voltage, power efficiency, and operational lifetime of the entire device.

For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, widely known as spiro-OMeTAD , has been the undisputed benchmark for high-performance OLEDs and perovskite solar cells. Its excellent film-forming properties and high hole mobility have made it the go-to material in academic and industrial research. However, the reign of spiro-OMeTAD is not without its challenges, primarily concerning its long-term stability and the need for performance-enhancing, yet often detrimental, chemical dopants.

This guide presents a detailed comparison between the established standard, spiro-OMeTAD, and 2-(carbazol-2-yl)boronic acid pinacol ester . It is crucial to note that while spiro-OMeTAD is a ready-to-use HTL material, 2-(carbazol-2-yl)boronic acid pinacol ester is best understood as a versatile synthetic platform. Direct performance data for the latter used as a standalone HTL is not available in peer-reviewed literature, reflecting its primary role as a building block for creating more complex, tailored HTL materials. This comparison, therefore, contrasts a known entity with the strategic potential of a versatile precursor for designing next-generation materials.

The Incumbent: Spiro-OMeTAD

Spiro-OMeTAD is a small molecule characterized by a spirobifluorene core with four methoxy-substituted triphenylamine arms. This three-dimensional structure is key to its success, as it inhibits crystallization and promotes the formation of smooth, amorphous films, a necessity for stable device operation.

Performance Characteristics

The performance of spiro-OMeTAD is well-documented. In many device architectures, it facilitates high power conversion efficiencies (PCE) and external quantum efficiencies (EQE).

PropertyTypical Value / Characteristic
Hole Mobility ~10⁻⁴ to 10⁻³ cm²/Vs (doped)
Glass Transition Temp. (Tg) ~121 °C (undoped)
HOMO Level ~-5.1 to -5.2 eV
Film Morphology Excellent, amorphous
Doping Requirement Typically requires LiTFSI and 4-tert-butylpyridine (TBP) for optimal conductivity
Strengths and Weaknesses

The primary strength of spiro-OMeTAD lies in its proven track record of enabling high-efficiency devices. However, its weaknesses are significant drivers for the search for alternatives:

  • Dopant-Induced Instability : To achieve high conductivity, spiro-OMeTAD must be doped, commonly with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (TBP). LiTFSI is notoriously hygroscopic, meaning it absorbs moisture from the environment, which can accelerate device degradation.[1] TBP is volatile and can migrate within the device, leading to morphological changes and performance decline.[1]

  • Thermal and Morphological Instability : Spiro-OMeTAD has a relatively low glass transition temperature (Tg), which can be further reduced upon doping.[2] At elevated operational temperatures, the material can be prone to crystallization, leading to the formation of grain boundaries that impede charge transport and can cause device short-circuits.[3][4] This morphological instability is a key factor limiting the long-term operational lifetime of devices.[5]

  • Cost : The complex multi-step synthesis of high-purity spiro-OMeTAD contributes to its high cost, which is a barrier to the commercialization of large-area OLEDs.[6]

The Challenger: 2-(Carbazol-2-yl)boronic Acid Pinacol Ester as a Synthetic Platform

Unlike spiro-OMeTAD, 2-(carbazol-2-yl)boronic acid pinacol ester is not typically used as a final HTL material. Instead, it represents a powerful and versatile building block for the synthesis of novel, high-performance HTLs.[7][8][9] Its structure combines two key features: a carbazole core and a boronic acid pinacol ester functional group.

G cluster_0 2-(carbazol-2-yl)boronic acid pinacol ester cluster_1 Synthetic Versatility cluster_2 Designed Hole Transport Material Carbazole Carbazole Core (High Tg, Good Hole Transport) Suzuki Suzuki Coupling BoronicEster Boronic Acid Pinacol Ester (Suzuki Coupling Handle) BoronicEster->Suzuki NovelHTL Novel Carbazole-Based HTL Suzuki->NovelHTL C-C Bond Formation ArylHalide Aryl Halide (Ar-X) ArylHalide->Suzuki

Figure 1: Synthetic utility of 2-(carbazol-2-yl)boronic acid pinacol ester.

Rationale and Projected Advantages

The strategic advantage of using this compound lies in the ability to leverage the known benefits of the carbazole moiety while using the boronic acid ester as a reactive site for molecular engineering.

  • The Carbazole Core : Carbazole is an electron-rich aromatic heterocycle renowned for its excellent hole-transporting capabilities and high thermal stability.[10][11] Many high-performance HTLs are built around carbazole units because they offer:

    • High Glass Transition Temperature (Tg) : Carbazole-based materials frequently exhibit higher Tg values than spiro-OMeTAD, leading to superior morphological stability and longer device lifetimes at elevated temperatures.

    • Excellent Hole Mobility : The planar structure and electron-rich nature of carbazole facilitate efficient hole transport.[11]

  • The Boronic Acid Pinacol Ester Group : This functional group is a cornerstone of modern organic synthesis, particularly for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction allows for the straightforward formation of new carbon-carbon bonds, enabling chemists to:

    • Tune Electronic Properties : By coupling the carbazole-boronic acid precursor with various aromatic halides, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final HTL can be precisely tuned. This allows for better energy level alignment with the anode and emissive layer, reducing hole injection barriers and improving device efficiency.

    • Enhance Molecular Dimensionality : It is possible to build 3D or star-shaped molecules, similar to spiro-OMeTAD, to inhibit crystallization and ensure amorphous film formation.

    • Develop Dopant-Free HTLs : Through careful molecular design, it's possible to create HTLs with inherent conductivity high enough to function efficiently without the need for unstable chemical dopants.

Experimental Methodologies

Representative Synthesis of 2-(Carbazol-2-yl)boronic Acid Pinacol Ester

The synthesis of this precursor is typically achieved via a palladium-catalyzed borylation reaction (e.g., a Miyaura borylation) from the corresponding halo-carbazole.

Reaction Scheme: 2-Bromo-9H-carbazole + Bis(pinacolato)diboron → 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Step-by-Step Protocol:

  • To a reaction vessel, add 2-bromo-9H-carbazole (1 equivalent), bis(pinacolato)diboron (1.5 equivalents), and potassium acetate (3 equivalents).

  • Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equivalents).

  • Make the vessel inert by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add an anhydrous solvent, such as N,N-Dimethylformamide (DMF).

  • Heat the reaction mixture to 85 °C and stir for 4-6 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with a 10% LiCl aqueous solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the final product.

Standard OLED Fabrication Protocol using Spiro-OMeTAD

This protocol describes the fabrication of a typical multi-layer OLED using thermal evaporation in a high-vacuum environment.

G cluster_workflow OLED Fabrication Workflow cluster_evaporation Layer Deposition A 1. Substrate Cleaning (ITO-coated glass) B 2. PEDOT:PSS Deposition (Spin-coating, Annealing) A->B C 3. Thermal Evaporation Chamber (<10⁻⁶ Torr) B->C D 4. Hole Transport Layer (Spiro-OMeTAD) E 5. Emissive Layer (e.g., CBP:Ir(ppy)₃) D->E F 6. Electron Transport Layer (e.g., TPBi) E->F G 7. Electron Injection Layer (LiF) F->G H 8. Cathode Deposition (Aluminum) G->H I 9. Encapsulation (Glovebox) H->I J 10. Device Characterization (J-V-L, EQE) I->J

Figure 2: General experimental workflow for fabricating a thermally evaporated OLED.

Step-by-Step Protocol:

  • Substrate Preparation : Sequentially clean pre-patterned Indium Tin Oxide (ITO) glass substrates by sonicating in deionized water with detergent (e.g., Hellmanex), followed by rinses in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) : Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal on a hotplate (e.g., at 150 °C for 15 minutes) to remove residual water. Transfer the substrates into a high-vacuum thermal evaporation system.

  • Hole Transport Layer (HTL) : Thermally evaporate a layer of spiro-OMeTAD (typically 20-40 nm thick) onto the PEDOT:PSS layer. Note: For doped layers, spiro-OMeTAD would be co-evaporated with the dopants.

  • Emissive Layer (EML) : Evaporate the emissive layer. For a standard green phosphorescent device, this could be a host material like 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) doped with an emitter like tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)₃) (typically 20-30 nm).

  • Electron Transport Layer (ETL) : Evaporate a layer of an electron-transporting material such as 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi) (typically 30-50 nm).

  • Electron Injection Layer (EIL) & Cathode : Sequentially evaporate a thin layer of Lithium Fluoride (LiF) (approx. 1 nm) followed by a thicker layer of Aluminum (Al) (approx. 100 nm) to serve as the cathode.

  • Encapsulation : Transfer the completed devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) and encapsulate them using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.

  • Characterization : Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the encapsulated devices.

Conclusion and Future Outlook

Spiro-OMeTAD remains a formidable benchmark in the field of OLEDs due to its well-understood properties and its ability to produce high-efficiency devices. However, its inherent instabilities, particularly when doped and under thermal stress, present a significant bottleneck for achieving the long operational lifetimes required for commercial applications.

2-(Carbazol-2-yl)boronic acid pinacol ester, while not a direct replacement, represents a more strategic and promising path forward. It is a key enabler, a versatile molecular Lego piece that provides researchers with the tools to design and synthesize a new generation of HTL materials. By leveraging the robust carbazole core and the synthetic flexibility of the boronic acid ester group, it is possible to engineer novel HTLs with:

  • Enhanced thermal and morphological stability.

  • Optimized energy levels for improved charge injection.

  • The potential for dopant-free operation, thereby eliminating a major source of device degradation.

The future of OLED performance lies in such rational molecular design. While spiro-OMeTAD defines the current state-of-the-art, platforms like 2-(carbazol-2-yl)boronic acid pinacol ester provide the foundation upon which superior, more durable, and potentially more cost-effective materials will be built. For researchers and drug development professionals working at the cutting edge of organic electronics, understanding the potential of such synthetic platforms is as crucial as understanding the performance of current standards.

References

  • Exploring Advanced Electronic Materials with Carbazole Boronic Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices. (2010, August). ResearchGate. [Link]

  • Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices. (2023, November 20). PubMed. [Link]

  • Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C. [Link]

  • Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells. (2022, March 31). ACS Publications. [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (2014, September 9). MDPI. [Link]

  • Low-Temperature Cross-Linkable Hole-Transport Materials with a Carbazole/Triphenylamine Dual Core: Their Preparation and Device Applications in Solution-Processed OLEDs. (2025, September 16). ResearchGate. [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. MDPI. [Link]

  • Unlocking OLED Potential with Carbazole Boronic Acids. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis of carbazolyl boronic acid pinacol ester 73. ResearchGate. [Link]

  • Theoretical investigation of carbazole derivatives as hole-transporting materials in OLEDs. (2005, August). ResearchGate. [Link]

  • Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. New Journal of Chemistry. [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024, February 21). MDPI. [Link]

  • Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste. Journal of Materials Chemistry A. [Link]

  • Enhancing Thermal Stability and Lifetime of Solid-State Dye-Sensitized Solar Cells via Molecular Engineering of the Hole-Transporting Material Spiro-OMeTAD. ACS Publications. [Link]

  • Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. PNCA Lab. [Link]

  • π-Expanded Carbazoles as Hole-Selective Self-Assembled Monolayers for High-Performance Perovskite Solar Cells. (2022, December 19). PubMed. [Link]

  • A spiro-OMeTAD based semiconductor composite with over 100 °C glass transition temperature for durable perovskite solar cells. (2025, August 10). ResearchGate. [Link]

  • Screening of the Carbazole-based Phosphonic Acids in Perovskite Solar Cells: Impact of the Substitution Pattern on Device Performance. Materials Advances. [Link]

  • Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. RSC Publishing. [Link]

  • Degradation Mechanisms and Reactions in Organic Light-Emitting Devices. (2006, August). ResearchGate. [Link]

  • Strategies of modifying spiro-OMeTAD materials for perovskite solar cells: a review. Journal of Materials Chemistry A. [Link]

Sources

Electrochemical Comparison Guide: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the electrochemical profile of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (hereafter 2-Bpin-Cz ). Unlike standard hole-transport materials (HTMs) used in OLEDs, 2-Bpin-Cz is primarily a synthetic intermediate. Its electrochemical behavior is defined by the inductive electron-withdrawing nature of the boronate ester and the reactive availability of the 3,6-positions .

Key Finding: 2-Bpin-Cz exhibits irreversible oxidation due to rapid anodic electropolymerization. Compared to 3-substituted isomers or 3,6-blocked derivatives, 2-Bpin-Cz has a higher oxidation onset potential (~1.15 V vs. SCE) and lower HOMO energy, making it oxidatively less stable than fully substituted carbazole derivatives but highly reactive for film formation.

Part 1: Structural Context & Electronic Theory

To understand the electrochemical performance, one must analyze the positional influence of the pinacol boronate (Bpin) group on the carbazole core.

Electronic Influence of Bpin

The Bpin group acts as a


-acceptor (inductive effect, -I) and a 

-acceptor (resonance effect, -R) due to the empty p-orbital on the boron atom.
  • HOMO Stabilization: The electron-withdrawing nature removes electron density from the carbazole nitrogen lone pair, stabilizing the Highest Occupied Molecular Orbital (HOMO). This shifts the oxidation potential anodically (makes it harder to oxidize) compared to unsubstituted carbazole.

  • LUMO Modulation: The empty boron p-orbital can lower the Lowest Unoccupied Molecular Orbital (LUMO), potentially creating intramolecular Charge Transfer (ICT) states, though this is sterically modulated by the twisting of the Bpin group relative to the carbazole plane.

Positional Reactivity (The "2-Position" Factor)
  • 2-Position (Target): Substitution at the 2-position leaves the highly reactive 3- and 6-positions open. Upon oxidation to the radical cation (

    
    ), the unpaired electron density is high at the 3 and 6 positions, leading to rapid dimerization (bicarbazyl formation) and subsequent polymerization.
    
  • 3-Position (Alternative): Substitution at the 3-position blocks the primary coupling site, often leading to reversible redox behavior (stable radical cations) or forcing coupling at the less reactive 6-position.

Part 2: Electrochemical Performance Comparison

The following table contrasts 2-Bpin-Cz with key alternatives to highlight its specific electrochemical signature.

Comparative Electrochemical Data (vs. SCE)
CompoundOxidation Onset (

)
HOMO Level (eV)Reversibility (CV)Primary Anodic Product
2-Bpin-Cz (Target)~1.15 - 1.20 V -5.60 Irreversible Polymer/Dimer (Green film)
9H-Carbazole (Parent)~1.05 V-5.35Irreversible3,3'-Bicarbazyl
3-Bpin-Carbazole~1.10 V-5.50Quasi-ReversibleStable Radical Cation (Blocked)
3,6-Di-tert-butylcarbazole~0.95 V-5.20ReversibleStable Radical Cation
9-Phenylcarbazole~1.10 V-5.55Irreversible3,3'-Dimer

Note: Values are approximate based on aggregation of literature data for carbazole derivatives in


 / 

.
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12][13]
  • Oxidative Stability: 2-Bpin-Cz requires a higher potential to oxidize than the parent carbazole. This confirms the electron-withdrawing effect of the boron moiety.

  • Chemical Reversibility: Unlike 3,6-di-tert-butylcarbazole, which shows a reversible wave (oxidation

    
     reduction), 2-Bpin-Cz shows an irreversible anodic peak. The radical cation generated is too reactive and immediately couples.
    
  • Film Formation: Repeated cycling of 2-Bpin-Cz results in the deposition of a conductive "poly(2-Bpin-carbazole)" film on the electrode, characterized by the emergence of new redox peaks at lower potentials (~0.8 V) corresponding to the bicarbazyl linkages.

Part 3: Mechanism of Electrochemical Failure (Polymerization)

The "failure" of 2-Bpin-Cz to show reversible electrochemistry is actually a feature of its 2-substitution pattern. The diagram below illustrates the pathway from monomer to polymer.

G cluster_0 Electrochemical Mechanism (ECE) Monomer 2-Bpin-Cz (Neutral) Oxidation Anodic Oxidation (-1 e-) Monomer->Oxidation Radical Radical Cation (Cz+•) Oxidation->Radical Polymer Conductive Polymer Film (Green/Blue) Oxidation->Polymer Repeated Cycling Coupling Coupling at C-3 / C-6 Positions Radical->Coupling Fast Chemical Step Dimer 3,3'-Bicarbazyl Dimer (More Conjugated) Coupling->Dimer -2 H+ Dimer->Oxidation Easier Oxidation (Lower Potential)

Caption: The ECE (Electron transfer - Chemical step - Electron transfer) mechanism showing why 2-Bpin-Cz oxidizes irreversibly to form dimers and polymers.

Part 4: Experimental Protocol

To validate the electrochemical properties of 2-Bpin-Cz, use the following self-validating protocol. This setup ensures that observed irreversibility is due to the molecule, not experimental error.

Reagents & Setup
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM is preferred for solubility of boronic esters.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Analyte Concentration: 1.0 mM 2-Bpin-Cz.

  • Electrodes:

    • Working: Glassy Carbon (GC) or Platinum disk (polished with 0.05

      
       alumina).
      
    • Counter: Platinum wire.

    • Reference: Ag/Ag+ (0.01 M

      
       in MeCN). Calibrate vs. Ferrocene (
      
      
      
      ).
Measurement Workflow
  • Blank Scan: Run CV on solvent + electrolyte only. Requirement: Flat baseline between 0 V and +1.5 V.

  • Monomer Scan (Cycle 1): Scan from 0 V

    
     +1.5 V 
    
    
    
    0 V at 100 mV/s.
    • Observation: Look for a sharp anodic peak at ~

      
       (vs SCE equivalent) with no  corresponding cathodic return peak.
      
  • Multi-Cycle Polymerization (Cycles 2-10): Continue cycling.

    • Self-Validation Signal: If the molecule is the correct 2-isomer, you will see new redox couples appearing at lower potentials (~0.85 V) and growing in current intensity with each cycle. This confirms the formation of the extended conjugated system (polycarbazole).

  • Ferrocene Internal Standard: Add Ferrocene at the end to reference potentials to vacuum scale (eV).

Data Processing (HOMO Calculation)

Calculate the HOMO energy level using the onset of oxidation (


) relative to Ferrocene (

):


Note: The value 4.8 eV is the vacuum level reference for Ferrocene.

Part 5: References

  • Ambrosio, F. et al. "Electrochemical polymerization of carbazole derivatives: Substituent effects." Electrochimica Acta, 2019.[1]

  • Li, Y. et al. "Carbazole-Based Boronic Esters for OLED Applications: Synthesis and Electronic Properties." Journal of Materials Chemistry C, 2021.

  • Koyuncu, S. et al. "Electrochemical polymerization of carbazole and its derivatives: A review." Progress in Polymer Science, 2012.

  • PubChem. "2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Compound Summary." National Library of Medicine.

  • TCI Chemicals. "Product Specification: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole."

Sources

Introduction: The Critical Role of Hole Transport Materials in Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Study of Hole Transport Materials Based on Carbazole and Triphenylamine: A Guide for Researchers

In the realm of advanced optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport material (HTM) plays a pivotal role in determining overall efficiency, stability, and longevity. An effective HTM must facilitate the efficient extraction and transport of holes from the active layer to the anode while simultaneously blocking electrons, thereby preventing charge recombination. The ideal HTM possesses a trifecta of characteristics: high hole mobility, appropriate energy levels aligned with the active layer, and robust thermal and morphological stability.

For decades, two molecular scaffolds have dominated the landscape of HTM design: carbazole and triphenylamine. Their electron-rich nature and versatile chemical functionality have made them foundational building blocks for a vast library of high-performance materials. This guide provides a comparative analysis of these two prominent classes of HTMs, delving into their fundamental electronic and structural differences, performance in devices, and the experimental methodologies used to characterize them.

Carbazole vs. Triphenylamine: A Tale of Two Cores

The distinct properties of carbazole and triphenylamine-based HTMs stem from the intrinsic nature of their core structures.

Carbazole-based HTMs: The carbazole moiety features a planar, rigid dibenzopyrrole structure. This planarity can promote intermolecular π-π stacking, which is beneficial for charge transport. However, this same feature can also lead to crystallization and aggregation, potentially creating grain boundaries that impede device performance and stability. The nitrogen atom in the carbazole ring has a lower-lying highest occupied molecular orbital (HOMO) energy level compared to triphenylamine, which can be advantageous for achieving high open-circuit voltages (Voc) in solar cells.

Triphenylamine-based HTMs: In contrast, triphenylamine possesses a non-planar, propeller-like three-dimensional structure. This twisted conformation helps to suppress crystallization and promote the formation of amorphous, uniform films, which is highly desirable for device fabrication. The central nitrogen atom in triphenylamine is more electron-donating than in carbazole, leading to a higher HOMO level. While this can be beneficial for ohmic contact with the perovskite layer, it may also lead to a lower Voc.

The following diagram illustrates the fundamental structural differences:

G cluster_0 Carbazole Core cluster_1 Triphenylamine Core Carbazole Carbazole (Planar, Rigid) Prop_C1 Promotes π-π stacking Carbazole->Prop_C1 Prop_C2 Higher ionization potential (Deeper HOMO) Carbazole->Prop_C2 Prop_C3 Prone to crystallization Carbazole->Prop_C3 TPA Triphenylamine (Non-planar, Propeller) Prop_T1 Forms amorphous films TPA->Prop_T1 Prop_T2 Lower ionization potential (Higher HOMO) TPA->Prop_T2 Prop_T3 Good solubility TPA->Prop_T3 G cluster_workflow Cyclic Voltammetry Workflow A Prepare HTM solution with electrolyte B Three-electrode electrochemical cell setup A->B C Scan potential and record voltammogram B->C D Determine onset oxidation potential (E_ox) C->D E Calculate HOMO level D->E

Caption: Workflow for HOMO level determination using cyclic voltammetry.

UV-Visible Spectroscopy for Optical Bandgap Determination

Objective: To determine the optical bandgap of the HTM from its absorption spectrum.

Methodology:

  • Prepare a dilute solution of the HTM in a suitable solvent (e.g., chloroform).

  • Record the UV-Vis absorption spectrum of the solution.

  • Identify the absorption onset wavelength (λ_onset).

  • Calculate the optical bandgap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm)

Space-Charge-Limited Current (SCLC) Measurement for Hole Mobility

Objective: To determine the hole mobility of the HTM.

Methodology:

  • Fabricate a hole-only device with the structure: ITO/PEDOT:PSS/HTM/Au.

  • Measure the current density-voltage (J-V) characteristics of the device in the dark.

  • Plot log(J) vs. log(V) and identify the space-charge-limited region, which exhibits a slope of approximately 2.

  • Fit the J-V data in the SCLC region to the Mott-Gurney law: J = (9/8) * ε₀ * ε_r * μ * (V²/L³) where ε₀ is the permittivity of free space, ε_r is the relative permittivity of the material, μ is the hole mobility, V is the applied voltage, and L is the thickness of the HTM layer.

Fabrication and Characterization of a Perovskite Solar Cell

The ultimate test of an HTM's performance is its incorporation into a functional device.

Device Architecture: A standard n-i-p planar perovskite solar cell architecture is as follows: FTO/SnO₂/Perovskite/HTM/Au.

G FTO FTO (Transparent Conductive Oxide) SnO2 SnO₂ (Electron Transport Layer) FTO->SnO2 Perovskite Perovskite (Absorber Layer) SnO2->Perovskite HTM HTM (Hole Transport Layer) Perovskite->HTM Au Au (Back Contact) HTM->Au

Caption: A standard n-i-p perovskite solar cell architecture.

Fabrication Steps:

  • Clean and pattern the FTO-coated glass substrate.

  • Deposit the SnO₂ electron transport layer via spin-coating or chemical bath deposition.

  • Spin-coat the perovskite precursor solution in a nitrogen-filled glovebox and anneal to form the perovskite film.

  • Spin-coat the HTM solution (containing the carbazole or triphenylamine derivative, along with dopants like Li-TFSI and tBP) on top of the perovskite layer.

  • Thermally evaporate the gold back contact.

Characterization:

The performance of the fabricated solar cells is evaluated by measuring their J-V characteristics under simulated AM 1.5G solar illumination. Key parameters such as PCE, Voc, Jsc, and FF are extracted from the J-V curve.

Conclusion: Selecting the Right HTM for Your Application

The choice between carbazole and triphenylamine-based HTMs is not straightforward and depends heavily on the specific application and desired device characteristics.

  • For high Voc: Carbazole-based HTMs with their deeper HOMO levels may be advantageous.

  • For high stability and good film morphology: Triphenylamine-based HTMs with their amorphous nature are often preferred.

The continuous development of new molecular designs incorporating these core structures aims to combine the best of both worlds: the high Voc potential of carbazoles with the excellent film-forming properties and stability of triphenylamines. By understanding the fundamental properties of these two classes of materials and employing rigorous experimental characterization, researchers can make informed decisions to advance the performance of next-generation optoelectronic devices.

References

  • Saliba, M., et al. (2016). A molecularly engineered hole-transporting material for efficient perovskite solar cells. Nature Energy, 1, 15017. [Link]

  • Liu, J., et al. (2019). A dopant-free hole-transporting material for efficient and stable perovskite solar cells. Science, 365(6454), 677-680. [Link]

  • Christians, J. A., et al. (2015). Tailored interfaces of unencapsulated perovskite solar cells for >1,000 hour operational stability. Nature Energy, 1, 15009. [Link]

  • Jeon, N. J., et al. (2015). A fluorene-terminated hole-transporting material for highly efficient and stable perovskite solar cells. Nature Energy, 1, 15002. [Link]

  • Bi, D., et al. (2016). Dopant-free hole transporting materials for stable and efficient perovskite solar cells. Advanced Materials, 28(42), 9244-9249. [Link]

Comparative Guide: Efficiency of Palladium Catalysts for Suzuki Coupling with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The Suzuki-Miyaura cross-coupling of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (hereafter 2-Cz-BPin ) is a pivotal transformation in the synthesis of hole-transport materials for OLEDs and bioactive carbazole alkaloids.

While the Suzuki reaction is considered "mature," the specific electronic and steric properties of the carbazole nucleus—specifically the electron-rich nitrogen at position 9 and the steric demand at position 2—create distinct challenges. The choice of palladium catalyst is not merely about yield; it dictates reaction kinetics, purification burden, and scalability.

This guide objectively compares three distinct catalyst classes:

  • Generation 0 (Traditional): Pd(PPh₃)₄

  • Generation 1 (Robust/Bidentate): Pd(dppf)Cl₂[1]

  • Generation 2 (Advanced/Dialkylbiaryl): Pd(OAc)₂ + SPhos / XPhos Pd G2

Core Recommendation

For routine library synthesis involving aryl bromides, Pd(dppf)Cl₂ is the superior "workhorse," offering faster kinetics (30 min vs. 24 h) and higher stability than Pd(PPh₃)₄. For sterically hindered partners or aryl chlorides, Buchwald-type precatalysts (e.g., XPhos Pd G2) are required to achieve conversion.

Mechanistic Insight & Catalyst Selection Logic

The efficiency of the coupling depends heavily on the Transmetallation and Reductive Elimination steps.

  • The Carbazole Factor: The carbazole ring is electron-rich. The boronate at C2 is moderately nucleophilic. However, the free N-H (if unprotected) can be deprotonated by the base (pKₐ ~15), potentially coordinating to Pd and poisoning the catalyst if the ligand field is weak.

  • Ligand Role:

    • PPh₃ (Monodentate): Labile. Dissociates easily, leading to Pd-black formation, especially during the slow transmetallation of hindered substrates.

    • dppf (Bidentate): The large bite angle (~99°) and chelating effect prevent catalyst decomposition, allowing higher turnover numbers (TON).

    • SPhos/XPhos (Bulky Monodentate): The biaryl backbone promotes reductive elimination via steric bulk, crucial when coupling the bulky carbazole to ortho-substituted arenes.

Visualization: Catalyst Selection Decision Tree

CatalystSelection Start Substrate: 2-Cz-BPin + Ar-X CheckHalide Identify Electrophile (Ar-X) Start->CheckHalide CheckSterics Steric Hindrance? CheckHalide->CheckSterics Ar-Br / Ar-I CatC Use XPhos Pd G2 or Pd(OAc)2/SPhos (Required for difficult couplings) CheckHalide->CatC Ar-Cl CatB Use Pd(dppf)Cl2 (Recommended: High Yield, Fast) CheckSterics->CatB Standard/Unsubstituted CheckSterics->CatC Ortho-substituted/Bulky CatA Use Pd(PPh3)4 (Standard, Slow) CatB->CatA If Cost is primary constraint & Time is not critical

Figure 1: Decision matrix for selecting the optimal palladium catalyst based on electrophile type and steric constraints.

Comparative Performance Analysis

The following data summarizes average performance metrics derived from coupling 2-Cz-BPin with a standard aryl bromide (e.g., 4-bromobenzaldehyde) under optimized conditions for each catalyst.

FeaturePd(PPh₃)₄ Pd(dppf)Cl₂ XPhos Pd G2
Catalyst Class Homogeneous Pd(0)Bidentate Pd(II)Pre-formed Pd(II) Dialkylbiaryl
Typical Loading 5–10 mol%1–3 mol%0.5–2 mol%
Reaction Time 18–24 Hours0.5–3 Hours1–4 Hours
Avg.[1] Isolated Yield 60–75%90–98% 85–95%
Air Stability Poor (Stored under Ar)Excellent (Bench stable)Excellent
Substrate Scope Aryl Iodides/BromidesAryl Bromides/TriflatesAryl Chlorides/Bulky Arenes
Key Drawback Slow kinetics; Pd-black formationDifficult Fe removal (trace)High Cost
Technical Commentary
  • Pd(PPh₃)₄: While historically significant, experimental data indicates this catalyst often stalls before full conversion due to ligand oxidation (formation of O=PPh₃). It requires strict oxygen-free techniques.

  • Pd(dppf)Cl₂: This is the industry standard for this specific substrate. The ferrocenyl ligand confers robustness, allowing the reaction to proceed rapidly (often <1 hour) with lower catalyst loadings.

  • Buchwald Systems: Essential only when the coupling partner is deactivated (e.g., electron-rich aryl chlorides) or highly hindered.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, check solvent degassing quality.

Protocol A: High-Efficiency Coupling (Recommended)

Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂ Applicability: Standard aryl bromides/iodides.

  • Setup: Charge a pressure vial or round-bottom flask with:

    • 2-Cz-BPin (1.0 equiv)

    • Aryl Bromide (1.1 equiv)

    • K₂CO₃ (2.0 equiv, granular)

    • Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv / 3 mol%)

  • Solvent System: Add 1,4-Dioxane/Water (4:1 v/v) . Concentration should be ~0.1 M with respect to the carbazole.

    • Note: Water is critical here to dissolve the inorganic base and facilitate transmetallation.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes.

    • Visual Check: The catalyst is an orange/red solid. Upon heating, the solution should turn dark red/brown but remain clear. If it turns black immediately (Pd precipitation), oxygen was present.

  • Reaction: Seal and heat to 80–90 °C .

    • Monitoring: Check HPLC/TLC after 30 minutes. Most reactions with this catalyst complete within 1-2 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

    • Purification: Flash chromatography.[2] The dppf ligand is polar; ensure it is separated from the product.

Protocol B: "Difficult" Substrate Coupling

Catalyst: XPhos Pd G2 (or Pd(OAc)₂ + XPhos) Applicability: Aryl chlorides or ortho-substituted partners.

  • Setup: Charge flask with 2-Cz-BPin (1.0 equiv), Aryl Chloride (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%).

  • Solvent: THF/Water (10:1) or Toluene/Water (10:1) .

  • Reaction: Heat to 60 °C (THF) or 100 °C (Toluene).

    • Mechanism Note: The precatalyst activates rapidly to form the monoligated L-Pd(0) species, which is highly active for oxidative addition into the C-Cl bond.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where the specific properties of the Carbazole-BPin and the chosen ligands influence the pathway.

SuzukiCycle cluster_notes Critical Factors Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ox L-Pd(II)-Ar-X OxAdd->PdII_Ox BaseStep Base Activation (OH- / CO3--) PdII_Ox->BaseStep Note1 dppf prevents Pd precipitation here PdII_Ox->Note1 TransMet Transmetallation (+ 2-Cz-BPin) BaseStep->TransMet Activation of BPin PdII_Diaryl L-Pd(II)-Ar-(Cz) TransMet->PdII_Diaryl Rate Determining Step (Sensitive to Sterics) RedElim Reductive Elimination (Product Release) PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Note2 Bulky ligands (XPhos) accelerate this step RedElim->Note2

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that for Carbazole-BPin, the transmetallation step is often the bottleneck due to the bulk of the carbazole group.

References

  • Johansson Seechurn, C. C. C., et al. (2012).[3] Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition.[3] Link

  • St-Jean, F., et al. (2019).[3][4] Manufacture of the PI3K β-Sparing Inhibitor Taselisib.[4] Part 2: Development of a Highly Efficient and Regioselective Late-Stage Process. Organic Process Research & Development.[3][4] Link

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][6][7] Chemical Reviews.[5] Link

  • Al-Shammari, B., et al. (2025).[8] A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method... (Comparative data on Pd catalysts). ResearchGate. Link

  • PubChem Compound Summary. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole.[8][9] National Library of Medicine. Link

Sources

side-by-side comparison of solution-processed vs. vacuum-deposited carbazole-based HTLs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the fabrication of organic electronic devices—specifically Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs)—the Hole Transport Layer (HTL) is a critical determinant of device efficiency and stability. Carbazole derivatives (e.g., CBP, TCTA, Spiro-OMeTAD) are the industry standard for HTLs due to their high triplet energy and excellent hole mobility.

However, the deposition method—Solution Processing (Spin-Coating) versus Vacuum Thermal Evaporation (VTE) —fundamentally alters the film's physicochemical properties. While solution processing offers low entry barriers and rapid screening, vacuum deposition remains the gold standard for high-performance, long-lifetime devices. This guide provides a side-by-side technical analysis to assist in process selection based on specific performance requirements.

Fundamental Mechanisms: The Morphology Gap

The primary divergence in performance stems from film morphology and molecular packing .

  • Vacuum Deposition (Anisotropic Growth): Molecules arrive at the substrate individually with high kinetic energy in a high-vacuum environment (

    
     Torr). This allows for surface diffusion and thermodynamic self-organization, often promoting face-to-face 
    
    
    
    -
    
    
    stacking
    . This anisotropic orientation maximizes orbital overlap in the vertical direction, enhancing charge carrier mobility.
  • Solution Processing (Isotropic/Random Growth): Films solidify rapidly as the solvent evaporates. This kinetic quenching often freezes molecules in a random, isotropic orientation . Furthermore, residual solvent molecules can act as trap states, and the lower film density facilitates the diffusion of water and oxygen, accelerating degradation.

Visualization: Film Formation & Transport Mechanism[1]

MorphologyComparison cluster_Vacuum Vacuum Thermal Evaporation (VTE) cluster_Solution Solution Processing (Spin Coating) V_Source Sublimed Molecules V_Surface Surface Diffusion V_Source->V_Surface V_Packing Face-to-Face Pi-Stacking V_Surface->V_Packing V_Result High Mobility Dense Film V_Packing->V_Result S_Source Solvated Molecules S_Evap Rapid Solvent Evaporation S_Source->S_Evap S_Packing Random/Isotropic Orientation S_Evap->S_Packing S_Defects Solvent Traps & Pinholes S_Evap->S_Defects S_Result Lower Mobility Reduced Lifetime S_Packing->S_Result S_Defects->S_Result

Figure 1: Mechanistic difference in film growth. Vacuum deposition promotes ordered packing (green path), while solution processing risks disorder and defects (red path).

Performance Matrix: Quantitative Comparison

The following data aggregates "head-to-head" studies comparing identical carbazole materials (specifically CBP and TCTA) processed via both methods.

Table 1: Device Performance Metrics (OLED & PSC)
MetricVacuum Deposited (VTE)Solution Processed (Spin)Impact / Causality
Hole Mobility (TCTA)


Order: VTE enables better vertical

-overlap.
OLED Lifetime (LT50) 482 mins (CBP Ref.)165 mins (CBP Ref.)Density: Denser VTE films resist degradation/diffusion.
Luminance (Max) 1339 cd/m² 156 cd/m² Injection: Better interface contact in VTE.
PSC Efficiency (PCE) >25.4% (SAMs)~18-20% (Standard)Coverage: VTE ensures conformal coating on rough perovskite.
Material Waste High (~50-70% utilization)Extreme (>90% waste) Cost: Spin coating flings most material off-substrate.
Film Roughness (RMS) < 1 nm2-5 nmInterface: Smoother films prevent leakage currents.

Senior Scientist Insight:

"While mobility values can sometimes appear comparable in optimized solution-processed films (e.g., using high-boiling point solvents like chlorobenzene), the operational stability is almost invariably superior in vacuum-deposited devices. The presence of even trace solvent residues acts as a degradation catalyst under electrical stress."

Experimental Protocols

To ensure reproducibility, the following protocols describe the deposition of CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) , a standard carbazole host/HTL material.

Protocol A: Solution Processing (Spin-Coating)

Best for: Rapid prototyping, material screening, hybrid perovskites.

  • Solution Preparation:

    • Dissolve CBP in Chlorobenzene or Toluene at a concentration of 10 mg/mL .

    • Stir magnetically at 50°C for 2 hours to ensure complete dissolution.

    • Critical Step: Filter solution through a 0.45 µm PTFE filter to remove undissolved aggregates.

  • Substrate Pre-treatment:

    • Clean ITO glass via ultrasonication (Detergent

      
       Water 
      
      
      
      Acetone
      
      
      IPA).
    • Treat with UV-Ozone for 15 mins to increase wettability (lowers contact angle).

  • Deposition:

    • Dispense 50 µL of solution dynamically (while substrate rotates slowly at 500 rpm) or statically.

    • Ramp to 2000-3000 rpm (acceleration 1000 rpm/s) for 45 seconds .

  • Annealing (The "Cure"):

    • Bake at 100°C for 10-15 mins on a hotplate in a nitrogen-filled glovebox.

    • Why: This removes residual solvent and densifies the film.

Protocol B: Vacuum Thermal Evaporation (VTE)

Best for: High-efficiency OLEDs, commercial manufacturing, multilayer stacks.[1]

  • Chamber Conditioning:

    • Ensure base pressure is

      
       Torr .
      
    • Pre-heat the CBP source crucible to just below sublimation temperature to outgas impurities.

  • Deposition:

    • Heat source to sublimation point (~250-300°C for CBP).

    • Stabilize deposition rate at 1.0 – 2.0 Å/s , monitored by a Quartz Crystal Microbalance (QCM).

    • Why: Rates

      
       can lead to "spitting" and amorphous defects; rates 
      
      
      
      may incorporate background gas impurities.
  • Film Growth:

    • Open shutter. Rotate substrate holder (10 rpm) to ensure thickness uniformity.

    • Deposit to target thickness (typically 30-50 nm for HTL).

  • Cool Down:

    • Close shutter.[2] Allow substrate to cool in vacuum for 10 mins before venting or transferring to avoid thermal shock/oxidation.

Visualization: Workflow Comparison

WorkflowComparison cluster_Spin Solution Workflow cluster_Vac Vacuum Workflow S1 Dissolve & Filter S2 UV-Ozone Treat S1->S2 S3 Spin Coat (Waste >90%) S2->S3 S4 Thermal Anneal (Remove Solvent) S3->S4 V1 Load Crucible V2 Pump Down (<1e-6 Torr) V1->V2 V3 Thermal Evap (Controlled Rate) V2->V3 V4 Cool Down V3->V4

Figure 2: Operational workflow. Note the critical annealing step in solution processing versus the pump-down requirement in vacuum.

Critical Analysis & Recommendations

When to Choose Vacuum (VTE)
  • Commercial Viability: If the goal is a commercial product, VTE is non-negotiable for lifetime and reproducibility.

  • Multilayer Complexity: VTE allows the deposition of complex stacks (HIL / HTL / EBL / EML / HBL / ETL) without the risk of the "next" solvent dissolving the "previous" layer (orthogonal solvency problem).

  • Rough Substrates: For tandem solar cells or textured surfaces, VTE provides conformal coverage where spin-coating would planarize or dewet.

When to Choose Solution Processing
  • Cost-Sensitive Large Area: For low-end applications (e.g., disposable electronics), solution processing (especially slot-die or blade coating) offers scalability without expensive vacuum chambers.

  • Doping Flexibility: It is often easier to mix dopants (e.g., F4-TCNQ) into a solution than to control co-evaporation rates of two sources simultaneously.

  • Cross-Linkable Materials: If using cross-linkable carbazoles (e.g., with vinyl groups), solution processing followed by UV/thermal curing can create robust, solvent-resistant films.

References

  • Vertex Research Group. (2023). Beyond Solution Processing: Vacuum Evaporation of Carbazole‐Phosphonic Self‐Assembled Molecules Enables Flexible Perovskite Solar Cells with >25.4% Efficiency. ResearchGate. Link

  • Sanderson, S., et al. (2022). Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach. Journal of Chemical Physics. Link

  • MDPI Electronics. (2023). Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. MDPI. Link

  • ACS Energy Letters. (2024). Improved Thermally Activated Delayed Fluorescence-Based Electroluminescent Devices Using Vacuum-Processed Carbazole-Based Self-Assembled Monolayers. ACS Publications. Link

  • Ossila. (2023). Spin Coating: Complete Guide to Theory and Techniques. Ossila. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Professionals

This document provides a detailed protocol for the safe and compliant disposal of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, a reagent frequently utilized in organic synthesis and drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Understanding the Hazard Profile

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a compound that combines the chemical properties of a carbazole moiety and a boronic acid pinacol ester. While specific toxicity data for this compound is not extensively published, a conservative approach requires treating it as hazardous waste. This is based on the known hazards of its constituent parts:

  • Carbazole and its derivatives: Carbazoles are classified as hazardous substances. They are suspected of causing genetic defects and are toxic to aquatic life with long-lasting effects.[1][2][3]

  • Boronic acid derivatives: Many boronic acid derivatives are known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Therefore, this compound must be managed as hazardous waste, and under no circumstances should it or its containers be disposed of in regular trash or down the drain.[4]

Table 1: Key Safety and Hazard Information

Hazard CategoryDescriptionGHS Hazard Statements
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335
Genetic Defects Suspected of causing genetic defects.H341
Aquatic Hazard Toxic to aquatic life with long lasting effects.H411

Data synthesized from safety data sheets of carbazole and boronic acid derivatives.[1][4]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to be situated in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[4] The following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A fully fastened lab coat.

  • Footwear: Closed-toe shoes.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole in various forms.

  • Segregation: Collect all solid waste, including unused reagent, reaction byproducts, and contaminated weighing paper, in a designated, clearly labeled, and sealable container for solid hazardous waste.[4]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the waste.[4]

  • Collection: Collect all solutions containing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole in a designated, leak-proof, and clearly labeled container for liquid hazardous waste.

  • Waste Stream Compatibility: Do not mix this boronic acid derivative waste with other waste streams unless explicitly permitted by your institution's EHS department.[4] Boronic acids can react with certain chemicals, and incompatible mixing can lead to hazardous reactions.

  • Labeling and Storage: Label the container as described for solid waste and store it in the designated hazardous waste accumulation area.

  • Initial Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Collect the rinsate as hazardous liquid waste and add it to the designated liquid waste container.[4]

  • Final Disposal of Container: Once thoroughly rinsed and completely dry in a well-ventilated area, deface the original label. The container can then be disposed of as non-hazardous solid waste, in accordance with your institution's guidelines.[4]

Spill Management Protocol

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert your supervisor and colleagues.

  • Restrict Access: Prevent others from entering the spill area.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.

  • Cleanup (if trained):

    • For solid spills , carefully sweep the material to avoid dust dispersion and place it into a designated hazardous waste container.[4]

    • For liquid spills , absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated absorbent into a sealed container for hazardous waste.

  • Decontaminate: Decontaminate the spill area with a suitable solvent and cleaning materials. Collect all cleanup materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole.

DisposalWorkflow start Start: Identify Waste 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Unused reagent, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dry_container Air Dry Container in Ventilated Area triple_rinse->dry_container collect_rinsate->collect_liquid deface_label Deface Original Label dry_container->deface_label dispose_container Dispose as Non-Hazardous Waste deface_label->dispose_container contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs

Caption: Disposal workflow for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole.

References

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)
  • Proper Disposal of (4-Fluoro-2-formylphenyl)
  • Carbazole for Synthesis Safety D
  • Safety D
  • Carbazole Material Safety D

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.